Product packaging for Triphenylethylene(Cat. No.:CAS No. 58-72-0)

Triphenylethylene

Número de catálogo: B188826
Número CAS: 58-72-0
Peso molecular: 256.3 g/mol
Clave InChI: MKYQPGPNVYRMHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Triphenylethylene is a stilbenoid.
This compound is the core chemical structure of a number of related anti-estrogen compounds. The this compound antiestrogens, which include idoxifene, toremifene, chlorotrianisene, raloxifene and tamoxifen, act at the level of the estrogen receptor, triggering inhibition or stimulation of estrogen-dependent gene transcription and cellular physiology. Triphenylethylenes were initially developed for the treatment of estrogen-dependent breast cancers. Selective estrogen receptor modulators (SERMs) such as raloxifene and tamoxifen represent this compound derivatives that affect transcriptional regulation through modulation of specific alpha and beta estrogen receptors that are differentially expressed in various normal and neoplastic tissues. (NCI04)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B188826 Triphenylethylene CAS No. 58-72-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-diphenylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYQPGPNVYRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022320
Record name Triphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Triphenylethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

58-72-0
Record name Triphenylethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLETHYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZLZ1K74B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylethylene (TPE) is an aromatic hydrocarbon that forms the structural backbone of a clinically significant class of nonsteroidal compounds known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Its derivatives, most notably tamoxifen, raloxifene, and clomifene, are widely utilized in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and infertility.[2] The therapeutic efficacy of these agents is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion (ADME), and their specific interactions with the estrogen receptor (ER). This guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its role in relevant biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior both in chemical syntheses and biological systems. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1,1',1''-(Ethene-1,1,2-triyl)tribenzene[3]
CAS Number 58-72-0[3]
Molecular Formula C₂₀H₁₆[2][3]
Molecular Weight 256.34 g/mol [2][3][4]
Appearance White to slightly beige crystalline solid/powder[3]
Melting Point 65 - 72.5 °C[3][4][5]
Boiling Point 219-221 °C at 14 mmHg200-220 °C at 10 mmHg[6][7][5]
Density 1.163 g/cm³1.0373 g/cm³[3][5][6]
Solubility Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, and acetone.[8][9]
logP (Octanol/Water) 6.1 (Computed)[2]
pKa Not applicable (non-ionizable hydrocarbon)

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures related to this compound and its derivatives.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

  • Apparatus : Digital melting point apparatus (e.g., Vernier Melt Station) or traditional oil bath method.

  • Procedure :

    • A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity compound.

Determination of Boiling Point

For liquid derivatives or for TPE under vacuum, simple distillation is a standard method to determine the boiling point.

  • Apparatus : Simple distillation setup including a round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and thermometer.

  • Procedure :

    • The liquid sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated to a steady boil.

    • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and liquid is consistently collecting in the receiving flask. This stable temperature is the boiling point. For vacuum distillation, the pressure must be recorded alongside the temperature.[10]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard, though chromatographic methods are also common.

  • Method : Shake-Flask Method (OECD Guideline 107).

  • Procedure :

    • A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

    • An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.

    • The biphasic mixture is agitated (shaken) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).[11]

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis of this compound Derivatives

The McMurry reaction is a common and effective method for synthesizing the this compound scaffold.

  • Reaction : Reductive coupling of two ketone molecules using a titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent like a zinc-copper couple.

  • General Procedure :

    • In an inert atmosphere (e.g., under argon), a suspension of the titanium reagent (e.g., TiCl₄ and Zinc powder) is prepared in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is heated to reflux to generate the active low-valent titanium species.

    • A solution of the starting benzophenone or a mixture of two different ketones (for cross-coupling) in dry THF is added dropwise to the cooled titanium suspension.

    • The reaction mixture is heated at reflux for several hours to drive the coupling reaction.

    • Upon completion, the reaction is cooled and quenched, typically with an aqueous solution of potassium carbonate or ammonium chloride.

    • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified using column chromatography on silica gel to yield the pure this compound derivative.

Biological Activity and Signaling Pathways

This compound itself possesses weak estrogenic activity.[3] However, its derivatives function as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ). This modulation is central to their therapeutic effects. They primarily function through the estrogen receptor signaling pathway, which has two main branches: genomic and non-genomic.

  • Genomic Signaling: This is the classical pathway where the TPE derivative-ER complex translocates to the nucleus.

    • ERE-Dependent: The complex binds directly to Estrogen Response Elements (EREs) on DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.

    • ERE-Independent: The complex does not bind DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.

  • Non-Genomic Signaling: This rapid signaling occurs outside the nucleus. TPE derivatives can bind to membrane-associated ERs, leading to the activation of intracellular kinase cascades, such as the PI3K/AKT and MAPK (Ras-Raf-MEK-ERK) pathways. These pathways can, in turn, influence cell proliferation, survival, and can also cross-talk with the genomic pathway.[11]

Estrogen_Receptor_Signaling This compound Derivative Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPE This compound Derivative (e.g., Tamoxifen) ER_cyt Estrogen Receptor (ERα / ERβ) TPE->ER_cyt Binds PI3K PI3K ER_cyt->PI3K Activates Ras Ras ER_cyt->Ras Activates ER_nuc TPE-ER Complex ER_cyt->ER_nuc Translocates AKT AKT PI3K->AKT Cell_Effects Cell Proliferation & Survival AKT->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Cell_Effects ERK->ER_nuc Phosphorylates ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds (ERE-Dependent) TF Other Transcription Factors (AP-1, Sp1) ER_nuc->TF Interacts (ERE-Independent) Gene Target Gene ERE->Gene TF->Gene Transcription Gene Transcription (Activation / Repression) Gene->Transcription Experimental_Workflow Workflow for TPE Derivative Synthesis & Characterization start Start: Design of TPE Derivative synthesis Chemical Synthesis (e.g., McMurry Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification structure Structural Confirmation (NMR, Mass Spec) purification->structure purity Purity Assessment (HPLC, Melting Point) structure->purity physchem Physicochemical Characterization purity->physchem bio_eval Biological Evaluation purity->bio_eval solubility_test Solubility Determination physchem->solubility_test logp_test logP Measurement physchem->logp_test end End: Lead Candidate solubility_test->end logp_test->end binding_assay ER Binding Assay bio_eval->binding_assay cell_assay Cell-based Assays (e.g., Proliferation) bio_eval->cell_assay binding_assay->end cell_assay->end

References

Synthesis of Novel Triphenylethylene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel triphenylethylene derivatives. These compounds, inspired by the core structure of tamoxifen, are of significant interest in medicinal chemistry due to their potential as Selective Estrogen Receptor Modulators (SERMs) and aromatase inhibitors for the treatment of hormone-dependent cancers and other conditions. This guide details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying biological pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of non-steroidal compounds that have been extensively studied for their ability to modulate the activity of estrogen receptors (ERs).[1][2] The prototypical this compound, tamoxifen, was the first SERM to be widely used in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer.[3][4] SERMs exhibit a unique tissue-specific activity, acting as estrogen receptor antagonists in some tissues, like the breast, while functioning as agonists in others, such as bone and the uterus.[1][5] This dual activity has driven the development of new generations of SERMs with improved therapeutic profiles, aiming to maximize anticancer effects while minimizing adverse side effects like an increased risk of endometrial cancer.[2][5]

Recent research has focused on the synthesis of novel this compound analogs with modifications on the core scaffold to enhance potency, selectivity, and metabolic stability.[3][6] Key strategies include the introduction of various substituents on the phenyl rings and alterations to the aminoalkoxy side chain, which is crucial for antiestrogenic activity.[6] Furthermore, some derivatives have been designed to possess dual functionality, acting as both SERMs and aromatase inhibitors, which could offer a synergistic approach to treating hormone-dependent cancers.[7][8]

Experimental Protocols: Synthesis of a Representative Novel this compound Derivative

This section outlines a generalized, multi-step synthetic protocol for a novel this compound derivative, based on methodologies reported in the literature.[7] The synthesis involves the protection of functional groups, a key coupling reaction to form the this compound core, and subsequent functional group manipulations to yield the final product.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available materials and proceeding through key intermediates.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_intermediate3 Intermediate 3 Synthesis cluster_core Core Synthesis cluster_final Final Product Synthesis 4-hydroxyacetophenone 4-hydroxyacetophenone Protection Protection 4-hydroxyacetophenone->Protection 4-methoxybenzyl_chloride 4-methoxybenzyl_chloride Bromination Bromination 4-methoxybenzyl_chloride->Bromination Protected_acetophenone Protected_acetophenone Protection->Protected_acetophenone McMurry_Coupling McMurry_Coupling Protected_acetophenone->McMurry_Coupling Brominated_intermediate Brominated_intermediate Bromination->Brominated_intermediate Cyanation Cyanation Brominated_intermediate->Cyanation Nitrile_intermediate Nitrile_intermediate Cyanation->Nitrile_intermediate Nitrile_intermediate->McMurry_Coupling Triphenylethylene_core Triphenylethylene_core McMurry_Coupling->Triphenylethylene_core Deprotection_Alkylation Deprotection_Alkylation Triphenylethylene_core->Deprotection_Alkylation Final_Product Final_Product Deprotection_Alkylation->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_membrane Membrane ER Estrogen->ER_membrane ER_cytoplasm Cytoplasmic ER Estrogen->ER_cytoplasm SERM SERM SERM->ER_cytoplasm PI3K_AKT PI3K/AKT Pathway ER_membrane->PI3K_AKT Activates MAPK MAPK Pathway ER_membrane->MAPK Activates ER_dimer ER Dimer ER_cytoplasm->ER_dimer Dimerization ER_cytoplasm->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ER_dimer->ERE Binds to & Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Transcription_Blocked Transcription Blocked ERE->Transcription_Blocked G Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Estrogen_Receptor Estrogen Receptor Estrogens->Estrogen_Receptor Activates Aromatase_Inhibitor Aromatase Inhibitor (e.g., Novel this compound Derivative) Aromatase_Inhibitor->Aromatase Inhibits Cancer_Cell_Growth Cancer Cell Growth Estrogen_Receptor->Cancer_Cell_Growth Promotes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Triphenylethylene Compounds

This compound (TPE) forms the structural core of a significant class of compounds, most notably the Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and toremifene.[1] These compounds have profound applications in medicine, particularly in the treatment and prevention of estrogen-dependent breast cancers.[2][3] Their mechanism of action involves binding to estrogen receptors (ERα and ERβ), where they can act as either agonists or antagonists depending on the target tissue.[2][4] This tissue-selective activity makes the detailed structural and functional characterization of TPE derivatives a critical aspect of drug discovery and development.

Spectroscopic techniques are indispensable tools for elucidating the chemical structure, purity, and behavior of these molecules.[5] This guide provides a comprehensive overview of the primary spectroscopic methods employed in the analysis of this compound compounds, complete with experimental protocols, data summaries, and visual workflows to aid researchers in their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are crucial for confirming identity and stereochemistry.

A common feature in the NMR spectra of many synthetic this compound derivatives is the presence of E/Z isomers, which often results in the duplication of most signals in both ¹H and ¹³C NMR spectra.[2] Attempts to separate these isomers by chromatography are often unsuccessful, leading to their characterization as mixtures.[2]

¹H NMR Spectral Data

The proton NMR spectrum of the parent this compound shows complex multiplets in the aromatic region.

Compound Proton Assignment Chemical Shift (δ) ppm Solvent
This compoundAromatic Protons7.43 - 7.15 (m)CDCl₃
Aromatic Protons7.15 - 6.99 (m)CDCl₃
Olefinic Proton6.961 (s)CDCl₃

Table 1: ¹H NMR chemical shifts for the parent this compound compound. Data sourced from[6].

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon skeleton. For substituted derivatives, characteristic shifts are observed, though E/Z isomerism can complicate the spectra by showing two distinct sets of signals.[7]

Compound Derivative Feature Typical Chemical Shift (δ) ppm
Quaternary Olefinic Carbons (C=C)140 - 145
Substituted Aromatic Carbons (C-X)155 - 160
Unsubstituted Aromatic Carbons125 - 135
Methoxy Carbon (-OCH₃)~55
Aliphatic Carbons (in side chains)20 - 70

Table 2: Typical ¹³C NMR chemical shift ranges for common functional groups in this compound derivatives. Data interpreted from[7].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition: Acquire the spectra on a 400 MHz or 500 MHz spectrometer.[8]

    • For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45-90° pulse angle and a longer relaxation delay (2-10 seconds) to ensure quantitative accuracy if needed.

  • Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns. Correlate peaks in the ¹³C spectrum with expected chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is invaluable for purity assessment and metabolite identification.[9]

Mass Spectral Data

Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺, providing clear molecular weight information.[8]

Compound Molecular Formula Molecular Weight Ionization Mode Observed m/z
This compoundC₂₀H₁₆256.34 g/mol EI256 (M⁺)
Toremifene Metabolite 1--ESI+418.2015 [M+H]⁺
Toremifene Metabolite 2--ESI+456.1937 [M+H]⁺
Chloro-substituted TPE DerivativeC₂₂H₂₀ClNO321.1ESI+321.1 [M+H]⁺
Piperidine-substituted TPE DerivativeC₂₈H₃₂ClNO418.3ESI+418.3 [M+H]⁺

Table 3: Characteristic m/z values for this compound and its derivatives/metabolites. Data sourced from[1][7][9].

Experimental Protocol: UPLC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (UPLC):

    • Inject a small volume (1-5 µL) of the sample solution into the UPLC system.

    • Use a reverse-phase column (e.g., Acquity BEH C18) for separation.[8]

    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization (ESI): The eluent from the UPLC is directed into the ESI source of the mass spectrometer. Set the source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to optimize signal for the compound of interest.

  • Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu) to detect the molecular ion. A triple-quadrupole or time-of-flight (TOF) analyzer can be used.[8][9]

  • Data Analysis: Process the chromatogram to identify the peak corresponding to the target compound. The mass spectrum for that peak will confirm the molecular weight. The purity can be estimated from the peak area in the total ion chromatogram (TIC).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The conjugated π-electron system of the this compound core gives rise to strong electronic transitions, making this technique useful for quantification and for monitoring interactions.[10]

UV-Vis Absorption Data

The extended conjugation in TPE derivatives results in characteristic absorption maxima (λmax) in the UV region.

Compound / Class λmax (nm) Solvent / Conditions
Tamoxifen (TAM)~266PBS, pH 7.4
4-Hydroxytamoxifen~266PBS, pH 7.4
Endoxifen~266PBS, pH 7.4
Raloxifene~266PBS, pH 7.4
cis-Stilbene/Fluorene Hybrids402 - 432CH₂Cl₂

Table 4: UV-Vis absorption maxima for selected this compound derivatives and related compounds. Data sourced from[10][11].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or PBS). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Measurement: Replace the solvent cuvette with a cuvette containing the sample solution.

  • Scan: Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert law (A = εbc) by measuring the absorbance at λmax for a known concentration.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from molecules that have absorbed light. While the parent this compound is not strongly fluorescent, certain derivatives, particularly those with donor-acceptor structures, can exhibit significant fluorescence, making them useful as probes or in imaging applications.[12][13]

Fluorescence Spectral Data
Compound Class Excitation λ (nm) Emission λ (nm) Solvent
Tetraphenylethylene Derivative (H₂-E-1(PF₆)₂)314~380CH₃CN
Tetraphenylethylene Derivative (--INVALID-LINK--₂)314~450CH₃CN

Table 5: Example fluorescence data for functionalized tetraphenylethylene derivatives, which share a similar core structure. Data sourced from[12].

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the analyte in a suitable solvent in a quartz cuvette. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set a fixed emission wavelength (typically the expected maximum) and scan through a range of excitation wavelengths to find the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

  • Analysis: Identify the wavelength of maximum emission intensity (λem). The fluorescence quantum yield can be determined relative to a known standard if required.

Visualizing Workflows and Mechanisms

Understanding the context in which these spectroscopic analyses are performed is crucial. This includes the biological pathways these compounds target and the logical flow of an experimental investigation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus SERM TPE-SERM (e.g., Tamoxifen) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding & HSP90 Dissociation HSP HSP90 ER->HSP Inactive Complex Dimer SERM-ER Dimer ER->Dimer Conformational Change & Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding CoRep Co-repressors ERE->CoRep Recruitment (e.g., in Breast Tissue) CoAct Co-activators ERE->CoAct Recruitment (e.g., in Uterine Tissue) GeneRep Gene Repression (Antagonist Effect) CoRep->GeneRep GeneAct Gene Activation (Agonist Effect) CoAct->GeneAct

Caption: SERM Signaling Pathway via Estrogen Receptors.

G cluster_results Data Analysis & Characterization start Synthesized or Isolated This compound Compound lcms Purity & Molecular Weight Confirmation via LC-MS start->lcms purity_mw Purity > 95% Correct MW? lcms->purity_mw nmr Structural Elucidation ¹H and ¹³C NMR structure_confirm Structure Consistent with NMR Data? nmr->structure_confirm uvvis Electronic Properties UV-Vis Spectroscopy fluorescence Photophysical Properties Fluorescence Spectroscopy uvvis->fluorescence final Fully Characterized Compound fluorescence->final purity_mw->nmr Yes repurify Repurify / Resynthesize purity_mw->repurify No structure_confirm->uvvis Yes structure_confirm->repurify No

Caption: Experimental Workflow for Spectroscopic Analysis.

References

Triphenylethylene Core Structure Modifications: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of triphenylethylene derivatives.

The this compound (TPE) scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1][2] These compounds have a profound impact on the treatment of hormone-responsive cancers and other endocrine-related disorders.[2][3] This technical guide provides a comprehensive overview of the modifications to the TPE core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.

The this compound Core: A Versatile Scaffold

The basic TPE structure consists of three phenyl rings attached to an ethylene backbone.[1] Its biological activity, particularly its interaction with estrogen receptors (ERs), is highly dependent on the nature and position of substituents on these phenyl rings (commonly labeled A, B, and C) and the ethylene core itself.[4][5] The tissue-specific agonist or antagonist effects of TPE derivatives are a result of the unique conformational changes they induce in the ER, which in turn dictates the recruitment of coactivator or corepressor proteins.[6]

Core Structure Modifications and Structure-Activity Relationships (SAR)

Modifications to the TPE core are strategically employed to modulate potency, selectivity, and pharmacokinetic properties. The following sections explore key modification sites and their impact on biological activity.

The Aminoethoxy Side Chain

The presence of a basic aminoethoxy side chain is a critical determinant of the anti-estrogenic activity of many TPEs, including the pioneering drug, tamoxifen.[7][8] This side chain is understood to interact with specific residues in the ER ligand-binding domain, such as Asp351, leading to an antagonistic conformation.[8] Modifications to this side chain, such as altering the length of the alkyl chain or the nature of the amine, can significantly impact the estrogenic/anti-estrogenic balance.[5] For instance, eliminating this side chain has been explored to create compounds with different biological profiles, such as dual aromatase inhibitors and SERMs.[9]

Phenyl Ring Substitutions

Substituents on the three phenyl rings (A, B, and C) play a crucial role in fine-tuning the pharmacological properties of TPE derivatives.

  • Ring A: Modifications on this ring can influence the overall electronic and steric properties of the molecule, impacting receptor binding and activity. For example, the introduction of methoxy or fluoro groups has been shown to modulate estrogenic activity.[10]

  • Ring B: This ring often bears the crucial aminoethoxy side chain. Hydroxylation of this ring, as seen in the active metabolites of tamoxifen (4-hydroxytamoxifen and endoxifen), significantly increases binding affinity for the ER and enhances anti-estrogenic potency.[10]

  • Ring C: Modifications on this ring can affect metabolic stability and activity. For instance, introducing a chloro substituent at the para position can block the site of hydroxylation by cytochrome P450 enzymes like CYP2D6, thereby altering the metabolic profile and potentially the overall activity of the compound.[5][11]

Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data for representative TPE derivatives, providing a comparative overview of their biological activities.

Table 1: Antiproliferative Activity of Selected this compound Analogs

CompoundCell LineGI50 (µM)Citation
TamoxifenMCF-7~1.8[4]
Compound 12*MCF-70.6[4]
Compound 2B MCF-71.05[5][11]
Compound 2BMDA-MB-2311.30[5][11]

*Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine[4] **Compound 2B: A rigid TPE analog with a p-chloro substituent on ring C[5][11]

Table 2: Estrogenic/Antiestrogenic Activity of Selected this compound Analogs in Yeast Estrogen Screen (YES) Assay

CompoundActivityRelative β-galactosidase Activity (vs. DMSO)Citation
Compound 2AEstrogenic5.49[11]
Compound 2BEstrogenic3.32[11]
Compound 2CEstrogenic3.27[11]
Compound 2FEstrogenic6.46[11]
Compound 2DAntiestrogenic0.63 (vs. E2)[11]
Flexible Analogs (6B-6G)Antiestrogenic0.62 - 0.87 (vs. E2)[11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel TPE derivatives. Below are protocols for key experiments.

Synthesis of this compound Analogs via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the synthesis of alkenes from two ketone or aldehyde molecules, and it is frequently used to construct the TPE scaffold.[12][13][14]

General Protocol:

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF).[13] Cool the mixture to 0°C and add a reducing agent, such as zinc powder or lithium aluminum hydride (LiAlH4), dropwise.[11][13] After the addition is complete, warm the mixture to room temperature and then heat to reflux for a specified period (e.g., 2 hours) to generate the low-valent titanium species.[11]

  • Coupling Reaction: After cooling the titanium reagent, add a solution of the desired benzophenone and another appropriate ketone in anhydrous THF dropwise at 0°C.[11][13]

  • Reaction Progression and Work-up: Heat the reaction mixture to reflux for several hours.[13] Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and quench it carefully, for example, with aqueous potassium carbonate solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound analog, often as a mixture of E/Z isomers.[13]

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of compounds.[8][10] It utilizes genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).[10][15]

Protocol for Estrogenic Activity:

  • Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in an appropriate growth medium.[16]

  • Assay Preparation: Prepare an assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[10] Seed the medium with a 24-hour yeast culture.[16]

  • Compound Exposure: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., ethanol) and add them to a 96-well microtiter plate.[16] After the solvent evaporates, add the yeast-containing assay medium to each well.[16]

  • Incubation and Measurement: Incubate the plates at 34°C for 48-52 hours.[16] In the presence of an estrogenic compound, the yeast will produce β-galactosidase, which converts the CPRG from yellow to red.[10] Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the estrogenic activity.[10]

Protocol for Antiestrogenic Activity:

Follow the same procedure as for estrogenic activity, but co-incubate the test compounds with a known concentration of 17β-estradiol (E2).[11] A decrease in the colorimetric signal compared to the E2-only control indicates anti-estrogenic activity.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).[17][18]

Protocol:

  • Cell Culture: Maintain MCF-7 cells in a suitable culture medium (e.g., Eagle's MEM) supplemented with fetal bovine serum (FBS) and antibiotics.[19]

  • Hormone Deprivation: Before the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for a period (e.g., 72 hours) to deprive them of estrogens.[18]

  • Cell Seeding and Treatment: Seed the cells in 96-well plates at a specific density (e.g., 400 cells/well) in the hormone-free medium.[17] After allowing the cells to attach, treat them with various concentrations of the test compounds.

  • Proliferation Assessment: After a set incubation period (e.g., 6 days, with daily media changes), assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.[13][17]

Ishikawa Cell Alkaline Phosphatase (AlkP) Assay

This assay is used to assess the estrogenic potential of compounds in an endometrial cancer cell line (Ishikawa), which is relevant for evaluating potential side effects of SERMs.[5][20]

Protocol:

  • Cell Culture and Plating: Culture Ishikawa cells and plate them into 96-well plates in a medium containing charcoal-stripped serum.[20]

  • Compound Treatment: Treat the cells with the test compounds for a specified duration (e.g., 72 hours).[10]

  • Cell Lysis and Assay: After treatment, wash the cells with PBS and lyse them (e.g., by freezing at -80°C).[20] Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to each well.[21]

  • Measurement: Incubate the plates at room temperature and measure the absorbance at 405 nm.[20][21] An increase in absorbance indicates an increase in alkaline phosphatase activity, suggesting an estrogenic effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / TPE ER Estrogen Receptor (ER) Estrogen->ER Binds Complex Estrogen-ER Complex ER->Complex Dimerization Dimerization Complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Coactivators Coactivators Dimerization->Coactivators Recruits Corepressors Corepressors Dimerization->Corepressors Recruits Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Inhibits Tamoxifen_Action cluster_breast_tissue Breast Tissue cluster_endometrium Endometrium Tamoxifen Tamoxifen (TPE) ER_Breast Estrogen Receptor (ER) Tamoxifen->ER_Breast Binds ER_Endo Estrogen Receptor (ER) Tamoxifen->ER_Endo Binds Antagonist Antagonistic Effect ER_Breast->Antagonist Inhibit_Growth Inhibition of Cancer Cell Growth Antagonist->Inhibit_Growth Agonist Agonistic Effect ER_Endo->Agonist Stimulate_Growth Stimulation of Endometrial Growth Agonist->Stimulate_Growth TPE_Synthesis_Workflow Start Start Ketones Benzophenone & Appropriate Ketone Start->Ketones McMurry McMurry Coupling Reaction Ketones->McMurry Crude_Product Crude TPE (E/Z mixture) McMurry->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_TPE Pure TPE Analog Purification->Pure_TPE End End Pure_TPE->End

References

investigating the aggregation-induced emission of triphenylethylene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Aggregation-Induced Emission of Triphenylethylene for Researchers, Scientists, and Drug Development Professionals.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission (AIE) describes the enhanced photoluminescence of certain molecules in an aggregated or solid state, contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.[1] This unique property makes AIE-active molecules, known as AIEgens, highly valuable for applications where fluorescence in the solid state or at high concentrations is crucial, such as in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

This compound (TPE) and its derivatives are archetypal AIEgens.[2] In dilute solutions, TPE derivatives are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the decay of the excited state.[3] However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are restricted.[3] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[4][5]

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

The primary mechanism responsible for the AIE phenomenon in this compound is the restriction of intramolecular motions (RIM), which encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).[6][7] In the case of TPE, the phenyl rings act as rotors. In a dissolved state, these rotors can freely rotate, dissipating the energy of the excited state through non-radiative pathways. When the molecules aggregate, the steric hindrance imposed by neighboring molecules physically locks the phenyl rings, preventing their rotation. This blockage of the non-radiative decay channel activates the radiative pathway, leading to a significant increase in fluorescence quantum yield.

RIR_mechanism cluster_solution In Dilute Solution (Non-emissive) cluster_aggregate In Aggregate State (Highly Emissive) Excitation_sol Excitation (Light Absorption) ExcitedState_sol Excited State Excitation_sol->ExcitedState_sol Rotation Intramolecular Rotation (Non-radiative Decay) ExcitedState_sol->Rotation Energy Dissipation GroundState_sol Ground State ExcitedState_sol->GroundState_sol Weak/No Emission Rotation->GroundState_sol Excitation_agg Excitation (Light Absorption) ExcitedState_agg Excited State Excitation_agg->ExcitedState_agg NoRotation Restricted Intramolecular Rotation ExcitedState_agg->NoRotation Blocked Non-radiative Pathway Emission Strong Fluorescence Emission (Radiative Decay) ExcitedState_agg->Emission GroundState_agg Ground State Emission->GroundState_agg

Caption: Mechanism of Restriction of Intramolecular Rotation (RIR) in this compound.

Quantitative Data of this compound Derivatives

The photophysical properties of this compound derivatives can be tuned by modifying their chemical structures. The following table summarizes key quantitative data for several TPE derivatives, highlighting the difference in their emission properties between the solution and aggregated states.

DerivativeSolvent SystemAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
TPE Dioxane~310-< 0.01[8]
Dioxane/Water (10:90 v/v)-470~0.60[8]
(BN)₂Bt Not Specified-443 (solid)Not Specified[9][10]
(BB)₂Bt Not Specified-461 (solid)Not Specified[9][10]
TriPE-yn-9-Phen Not Specified--0.699 (solid)[7]
Crystal--0.884[7]
TPE-Py-OH Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
FA/AIE Conjugate 1 DMSO/Water (1:9 v/v)-4740.25[12]
Solid-4650.25[12]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of asymmetrically substituted this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[13]

Example Protocol: Synthesis of a TPE-Phenylalanine Derivative [13]

  • Materials: (4-(1,2,2-triphenylvinyl)phenyl)boronic acid, N-Boc-L-4-iodophenylalanine methyl ester, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

  • Reaction Setup: To a solution of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid (1.2 eq) and N-Boc-L-4-iodophenylalanine methyl ester (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 80 °C and stir for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Aggregation-Induced Emission

The AIE properties of a TPE derivative are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).

Protocol for AIE Measurement

  • Sample Preparation: Prepare a stock solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF) at a concentration of 10⁻⁵ M.

  • Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water), typically from 0% to 90% or higher, while keeping the total volume and the concentration of the TPE derivative constant.

  • Photoluminescence Spectroscopy:

    • Record the UV-Vis absorption spectra for each solution to check for changes in the ground state.

    • Measure the photoluminescence (PL) spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.

  • Data Analysis:

    • Plot the PL intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in PL intensity at higher fractions of the poor solvent indicates AIE activity.

    • Calculate the quantum yield in the aggregated state relative to a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

AIE_experiment_workflow Start Start: Synthesized TPE Derivative StockSolution Prepare Stock Solution in Good Solvent (e.g., THF) Start->StockSolution SolventMixtures Create Solvent/Anti-solvent Mixtures (e.g., THF/Water) with Varying Fractions StockSolution->SolventMixtures Spectroscopy Spectroscopic Measurements SolventMixtures->Spectroscopy UVVis UV-Vis Absorption Spectroscopy Spectroscopy->UVVis Ground State PL Photoluminescence (PL) Spectroscopy Spectroscopy->PL Excited State DataAnalysis Data Analysis UVVis->DataAnalysis PL->DataAnalysis PlotIntensity Plot PL Intensity vs. Anti-solvent Fraction DataAnalysis->PlotIntensity QuantumYield Calculate Quantum Yield DataAnalysis->QuantumYield Conclusion Conclusion: AIE Activity Confirmed PlotIntensity->Conclusion QuantumYield->Conclusion

Caption: Experimental workflow for investigating the AIE properties of a TPE derivative.

Applications in Drug Development

The unique properties of this compound-based AIEgens make them promising candidates for various applications in drug development, including bio-imaging, drug delivery, and therapy.

Bio-imaging and Cellular Probes

TPE derivatives can be functionalized with specific targeting moieties to act as fluorescent probes for cellular imaging.[14] Their "turn-on" fluorescence upon binding to a target or localizing in a specific cellular environment with higher viscosity provides a high signal-to-noise ratio.

Drug Delivery Systems

AIEgens can be incorporated into drug delivery systems (DDS) to monitor drug release and distribution in real-time.[2][6][9] The AIEgen can be part of the drug carrier (e.g., a polymer or nanoparticle) or conjugated to the drug itself. The fluorescence of the AIEgen can be designed to "turn on" when the drug is released from the carrier, providing a visual indication of drug delivery.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[15] TPE derivatives can be designed to act as photosensitizers with AIE properties.[11][16] This allows for simultaneous imaging of the tumor and light-activated therapy.

PDT_pathway cluster_system Photodynamic Therapy (PDT) with TPE-based Photosensitizer TPE_PS TPE-based Photosensitizer (PS) (Ground State) Excited_PS Excited Singlet State PS (¹PS*) TPE_PS->Excited_PS Absorption Light Light Excitation (Specific Wavelength) Triplet_PS Excited Triplet State PS (³PS*) Excited_PS->Triplet_PS Intersystem Crossing Triplet_PS->TPE_PS Phosphorescence (Imaging Signal) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Triplet_PS->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) in Tissue CellDeath Tumor Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Caption: Signaling pathway of photodynamic therapy using a TPE-based photosensitizer.

Conclusion

This compound and its derivatives are a versatile class of molecules with significant potential in materials science and drug development. Their characteristic aggregation-induced emission, governed by the restriction of intramolecular rotation, allows for the rational design of fluorescent materials with "turn-on" properties. The ability to fine-tune their photophysical and chemical properties through synthetic modifications opens up a wide range of applications, from advanced imaging probes to innovative therapeutic agents. This guide provides a foundational understanding of the principles, experimental investigation, and applications of TPE-based AIEgens, intended to facilitate further research and development in this exciting field.

References

The Photophysics of Triphenylethylene and its Derivatives: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylethylene (TPE) and its derivatives represent a cornerstone in the development of advanced photofunctional materials. Their unique photophysical properties, most notably Aggregation-Induced Emission (AIE), have positioned them as critical components in a myriad of applications, from bio-imaging and drug delivery to organic light-emitting diodes (OLEDs) and chemical sensors. A key parameter governing the efficiency of these applications is the quantum yield (Φ), which quantifies the efficiency of a particular photoprocess. This technical guide provides an in-depth exploration of the quantum yield of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical mechanisms.

Quantitative Data: Quantum Yields of this compound Derivatives

The quantum yield of TPE derivatives is highly sensitive to their molecular structure and environment. Substituents on the phenyl rings, the state of aggregation, and the viscosity of the medium all play a crucial role in determining the efficiency of radiative (fluorescence) and non-radiative decay pathways. The following table summarizes the fluorescence quantum yields (ΦF) of several representative this compound and tetraphenylethylene (a prominent derivative) compounds under various conditions.

Compound NameDerivative TypeConditionsFluorescence Quantum Yield (ΦF)
TrPEF2-HThis compoundCrystalline State1.5%[1]
TrPEF2-TMSThis compoundCrystalline State14.2%[1]
TPE-NS-NaTetraphenylethyleneSolution0.5%[2]
TPE-NS-NaTetraphenylethyleneSolid State (dried)12%[2]
TPE-4S-NaTetraphenylethyleneEmulsion (dissolved)0.5%[2]
TPE-4S-NaTetraphenylethyleneEmulsion (dried)20.2%[2]

Experimental Protocols

Accurate determination of quantum yields is paramount for the rational design and application of TPE derivatives. Below are detailed methodologies for measuring both fluorescence and photochemical quantum yields.

I. Determination of Fluorescence Quantum Yield (ΦF)

The comparative method, utilizing a well-characterized fluorescence standard, is the most common and reliable technique for determining the fluorescence quantum yield of a sample.

A. Materials and Instrumentation:

  • Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

  • Fluorescence Standard: A compound with a known and stable fluorescence quantum yield in the chosen solvent. The standard should absorb at the excitation wavelength of the sample and ideally have an emission profile in a similar spectral region.

B. Detailed Experimental Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative (sample) and the fluorescence standard in the chosen solvent.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear plots for the sample (Msample) and the standard (Mstd).

  • Calculation of Fluorescence Quantum Yield: The fluorescence quantum yield of the sample (ΦF, sample) is calculated using the following equation:

    ΦF, sample = ΦF, std * (Msample / Mstd) * (η2sample / η2std)

    Where:

    • ΦF, std is the known fluorescence quantum yield of the standard.

    • Msample and Mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

II. Determination of Photochemical Quantum Yield (Φreaction)

The photochemical quantum yield quantifies the efficiency of a light-induced chemical reaction, such as photocyclization. This is determined by measuring the rate of product formation or reactant consumption and the rate of photon absorption.

A. Materials and Instrumentation:

  • Photoreactor: A setup with a light source (e.g., a high-pressure mercury lamp with appropriate filters or a specific wavelength LED) and a reaction vessel.

  • Actinometer: A chemical system with a known quantum yield for quantifying the photon flux of the light source. A common actinometer is the potassium ferrioxalate system.

  • Analytical Instrument: An instrument to quantify the change in concentration of the reactant or product (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer).

  • Solvent: A solvent that dissolves the reactant and is transparent at the irradiation wavelength.

B. Detailed Experimental Procedure:

  • Actinometry (Determination of Photon Flux):

    • Fill the reaction vessel with the actinometer solution.

    • Irradiate the actinometer solution for a specific period.

    • Analyze the change in the actinometer solution according to established protocols to determine the number of photons absorbed per unit time (photon flux, I0).

  • Photoreaction of the Sample:

    • Fill the reaction vessel with a solution of the this compound derivative of known concentration.

    • Irradiate the sample solution under the same conditions used for actinometry.

    • At specific time intervals, take aliquots of the reaction mixture and analyze them to determine the change in concentration of the reactant or the formation of the product.

  • Data Analysis:

    • Calculate the rate of the photochemical reaction (moles of reactant consumed or product formed per unit time).

    • Determine the rate of photon absorption by the sample. This can be calculated from the incident photon flux and the absorbance of the sample solution.

  • Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φreaction) is calculated as:

    Φreaction = (moles of reactant consumed or product formed per unit time) / (moles of photons absorbed per unit time)

Core Mechanisms and Signaling Pathways

The unique photophysical behavior of this compound and its derivatives is governed by specific molecular mechanisms. The following diagrams, rendered in DOT language, illustrate two of the most important processes: Aggregation-Induced Emission and the Mallory Photocyclization reaction.

Aggregation-Induced Emission (AIE)

The AIE phenomenon is a hallmark of many TPE derivatives. In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative decay pathway for the excited state, which quenches fluorescence. In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay channel and leading to a significant enhancement of the fluorescence emission.

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State S0_sol Ground State (S0) Excitation_sol Photon Absorption (hν) S0_sol->Excitation_sol Excitation S1_sol Excited State (S1) Excitation_sol->S1_sol Rotation Intramolecular Rotation S1_sol->Rotation Active Weak_Fluorescence Weak/No Fluorescence S1_sol->Weak_Fluorescence Inefficient NonRad_sol Non-Radiative Decay Rotation->NonRad_sol NonRad_sol->S0_sol Heat Dissipation S0_agg Ground State (S0) Excitation_agg Photon Absorption (hν) S0_agg->Excitation_agg Excitation S1_agg Excited State (S1) Excitation_agg->S1_agg Restricted_Rotation Restricted Intramolecular Rotation (RIR) S1_agg->Restricted_Rotation Blocked Strong_Fluorescence Strong Fluorescence S1_agg->Strong_Fluorescence Radiative Decay Strong_Fluorescence->S0_agg Photon Emission (hν')

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Mallory Photocyclization Reaction

Upon UV irradiation, stilbene-like structures, including this compound, can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate aromatizes to yield a phenanthrene derivative. This photochemical reaction is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.

Mallory_Reaction This compound cis-Triphenylethylene UV_Light UV Light (hν) This compound->UV_Light Excited_State Excited State* Dihydrophenanthrene Dihydrophenanthrene Intermediate Excited_State->Dihydrophenanthrene Electrocyclization Dihydrophenanthrene->this compound Reversible Oxidant Oxidizing Agent (e.g., I2, O2) Dihydrophenanthrene->Oxidant Phenanthrene Phenanthrene Derivative UV_Light->Excited_State Excitation Oxidant->Phenanthrene Oxidation/Aromatization Reverse_Reaction Thermal Reversion

References

Methodological & Application

using triphenylethylene in selective estrogen receptor modulators (SERMs) design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Triphenylethylene-Based SERM Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The this compound Scaffold in SERM Development

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit a unique dual activity: they can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.[1][2][3] This tissue-specific action allows for the beneficial effects of estrogen to be harnessed in certain tissues (like bone and the cardiovascular system) while blocking its proliferative effects in others (such as the breast and uterus).[4][5]

The this compound scaffold is a foundational chemical structure in the history of SERM development.[3] Tamoxifen, the first clinically successful SERM, is a nonsteroidal this compound derivative used extensively for the treatment and prevention of ER-positive breast cancer.[4][6][7] The this compound core provides a rigid, planar structure that can competitively bind to the estrogen receptor, but its interaction with the receptor induces a different conformational change than that caused by estradiol.[5][8] This altered conformation is key to its modulatory effects, affecting the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, thereby altering gene transcription in a tissue-specific manner.

These notes provide an overview of the signaling pathways involved, a workflow for drug design, and detailed protocols for the evaluation of novel this compound-based SERMs.

Estrogen Receptor Signaling Pathways

Estrogens, and by extension SERMs, exert their effects through complex signaling networks that can be broadly categorized into genomic and non-genomic pathways. Understanding these pathways is crucial for designing SERMs with desired tissue selectivity.

  • Genomic (Nuclear-Initiated) Signaling: This is the classical mechanism of estrogen action.

    • Direct Genomic Signaling: Estrogen or a SERM binds to ERα or ERβ in the cytoplasm or nucleus, causing a conformational change and receptor dimerization.[9][10] This complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes to regulate transcription.[10][11]

    • Indirect Genomic Signaling: The ligand-bound ER complex does not bind directly to DNA. Instead, it interacts with other transcription factors, such as AP-1 or NF-κB, modulating their activity and influencing the expression of genes that may not contain an ERE.[9][10][12]

  • Non-Genomic (Membrane-Initiated) Signaling: A fraction of ERs are located at the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, without directly involving gene transcription.[11][12] This "crosstalk" between non-genomic and genomic pathways adds another layer of complexity, as the kinases activated by membrane ERs can phosphorylate and modulate the activity of nuclear ERs and their co-regulators.[9][10]

Caption: Overview of Estrogen Receptor (ER) signaling pathways modulated by SERMs.

Design and Evaluation Workflow for this compound SERMs

The development of a novel this compound SERM follows a multi-stage process, beginning with chemical design and progressing through a series of in vitro and in vivo assays to characterize its biological activity and tissue selectivity.

SERM_Workflow cluster_step2 Primary In Vitro Screening cluster_step3 Secondary In Vitro Functional Assays cluster_step4 In Vivo Evaluation start Step 1: Chemical Design & Synthesis step2 Step 2: In Vitro Screening (Primary Assays) start->step2 binding_assay ER Competitive Binding Assay step2->binding_assay step3 Step 3: In Vitro Functional Assays (Secondary Assays) proliferation_assay MCF-7 Cell Proliferation Assay step3->proliferation_assay reporter_assay Reporter Gene Assay (ERE-Luciferase) step3->reporter_assay step4 Step 4: In Vivo Efficacy & Selectivity uterotrophic_assay Uterotrophic Assay (Rat/Mouse Model) step4->uterotrophic_assay cancer_model Breast Cancer Xenograft Model step4->cancer_model bone_model Osteoporosis Model (Ovariectomized Rat) step4->bone_model step5 Step 5: Lead Optimization binding_assay->step3 proliferation_assay->step4 reporter_assay->step4 uterotrophic_assay->step5 cancer_model->step5 bone_model->step5

Caption: A typical workflow for the design and evaluation of novel SERMs.

Data Presentation: Biological Activity of this compound Derivatives

The biological activity of novel this compound SERMs is typically characterized by their binding affinity to estrogen receptors and their functional effects in cell-based assays. The following tables summarize representative data for tamoxifen and its analogs.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)Reference
17β-Estradiol0.13 ± 0.02 (K_d)-[13]
Tamoxifen~2.5~2.5Varies by study
4-Hydroxytamoxifen (Afimoxifene)0.090.15[5] (Implied high affinity)
Endoxifen~0.1~0.2[14] (High affinity)
Compound 12*--[15][16]

Note: Specific IC₅₀ values for Compound 12 were not provided in the search results, but it was identified as a promising candidate.[15][16]

Table 2: In Vitro Anti-proliferative and Estrogenic Activity

CompoundCell LineActivity MetricValue (µM)EffectReference
TamoxifenMCF-7GI₅₀~1.8Antagonist[15]
Compound 12MCF-7GI₅₀0.6Antagonist[15][16]
Compound 16MCF-7GI₅₀2.41Antagonist[6]
Compound 17MCF-7GI₅₀3.34Antagonist[6]
Compound 19MCF-7GI₅₀3.59Antagonist[6]
Compound 12IshikawaAlkaline Phosphatase-No Estrogenicity[15][16]

Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine.[15]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound-based SERMs.

Protocol 5.1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα and/or ERβ) compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[17]

Materials and Reagents:

  • Rat uterine cytosol (source of ER) or recombinant human ERα/ERβ

  • [³H]-17β-estradiol (Radioligand)

  • Unlabeled 17β-estradiol (Positive control competitor)

  • Test compounds

  • TEDG Buffer (Tris-HCl, EDTA, DTT, Glycerol)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and vials

  • Microcentrifuge tubes, ultracentrifuge

Procedure:

  • Cytosol Preparation: a. Homogenize uterine tissue from ovariectomized Sprague-Dawley rats in ice-cold TEDG buffer.[17] b. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[17] c. Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 105,000 x g for 60 min at 4°C) to obtain the cytosol (supernatant), which contains the ERs.[17][18] d. Determine the protein concentration of the cytosol using a DTT-compatible protein assay.[18]

  • Competitive Binding Assay: a. In microcentrifuge tubes, add a constant amount of ER-containing cytosol (e.g., 50-100 µg protein) and a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[17] b. Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[17] Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled estradiol). c. Incubate the mixture at 4°C for 18-24 hours to reach equilibrium. d. To separate bound from free radioligand, add an ice-cold suspension of dextran-coated charcoal to each tube. Vortex and incubate on ice for 10-15 minutes. e. Centrifuge at 2,500 x g for 10 minutes at 4°C. The charcoal pellet will contain the free radioligand. f. Carefully transfer a known volume of the supernatant (containing the ER-bound radioligand) to a scintillation vial. g. Add scintillation cocktail, mix, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17]

Protocol 5.2: MCF-7 Cell Proliferation Assay (Antagonist Activity)

Objective: To assess the ability of a test compound to inhibit estrogen-stimulated proliferation of ER-positive human breast cancer cells (MCF-7).[19]

Materials and Reagents:

  • MCF-7 cells (ATCC)

  • DMEM medium (phenol red-free)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 17β-Estradiol (E2)

  • Test compounds

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Culture Preparation: a. Culture MCF-7 cells in standard DMEM with 10% FBS. b. To remove endogenous estrogens, switch the cells to phenol red-free DMEM supplemented with 5-10% CS-FBS for at least 48-72 hours before seeding.[19]

  • Assay Setup: a. Harvest the hormone-deprived MCF-7 cells and seed them into 96-well plates at a low density (e.g., 400-5,000 cells/well). Allow cells to attach for 24 hours.[19] b. Prepare serial dilutions of the test compounds in assay medium (phenol red-free DMEM + CS-FBS). c. Remove the seeding medium from the plates and add the treatment media containing:

    • Vehicle control (e.g., DMSO)
    • Positive control: A stimulatory concentration of E2 (e.g., 1 nM)
    • Test conditions: The same stimulatory concentration of E2 plus increasing concentrations of the test compound.

  • Incubation and Measurement: a. Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.[19] b. At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours before reading absorbance).[20]

  • Data Analysis: a. Normalize the data to the vehicle control (0% proliferation) and the E2-only control (100% proliferation). b. Plot the percentage of inhibition against the log concentration of the test compound. c. Use non-linear regression to calculate the GI₅₀ (or IC₅₀) value, representing the concentration at which the compound inhibits 50% of E2-stimulated growth.

Protocol 5.3: In Vivo Uterotrophic Assay in Ovariectomized Rats

Objective: To evaluate the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a test compound on the uterine weight of immature or ovariectomized female rats.[15][16]

Materials and Reagents:

  • Immature or adult ovariectomized female Sprague-Dawley rats.

  • Test compounds and vehicle (e.g., corn oil).

  • 17β-Estradiol or Ethinyl Estradiol (positive control).

  • Anesthetic and euthanasia agents.

  • Surgical tools and analytical balance.

Procedure:

  • Animal Preparation: a. Use either immature female rats (approx. 21 days old) or adult rats that have been ovariectomized at least 7-14 days prior to the start of the study to allow for uterine regression. b. Acclimate the animals and randomize them into treatment groups (typically 5-8 animals per group).[21]

  • Dosing: a. Administer the test compound, vehicle, or positive control daily for 3 consecutive days via subcutaneous injection or oral gavage. b. To test for antagonist activity, a group is co-administered the test compound along with the positive control estrogen.

  • Necropsy and Measurement: a. Approximately 24 hours after the final dose, euthanize the animals. b. Carefully dissect the uterus, trimming away excess fat and connective tissue. It is crucial to handle the tissue consistently across all animals. c. Blot the uterus to remove luminal fluid and record the "wet" uterine weight. d. Record the body weight of each animal.

  • Data Analysis: a. Calculate the relative uterine weight (uterine weight / body weight). b. Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic (agonist) activity.[15][16] d. A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic (antagonist) activity.

References

Application of Triphenylethylene in Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylethylene derivatives represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These compounds, most notably Tamoxifen, function as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific estrogen agonist or antagonist effects.[1][2][3] In breast tissue, they act as antagonists, competitively inhibiting estrogen binding to the estrogen receptor and thereby impeding cancer cell proliferation.[4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the study and development of this compound-based therapies for breast cancer.

Mechanism of Action

The primary mechanism of action for this compound derivatives in breast cancer is the modulation of the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol (estrogen) normally binds to the estrogen receptor (ERα or ERβ), leading to a conformational change, dimerization, and translocation to the nucleus. The activated ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.

This compound-based SERMs competitively bind to the estrogen receptor.[4] This binding induces a different conformational change in the receptor compared to estradiol. Consequently, the SERM-ER complex recruits co-repressors instead of co-activators to the ERE, leading to the inhibition of gene transcription and a subsequent block in cancer cell growth.[5]

Key this compound Derivatives in Breast Cancer Research

Several this compound derivatives have been investigated for their efficacy in breast cancer:

  • Tamoxifen: The first-generation SERM and a widely used drug for all stages of breast cancer.[3][6] It is considered a prodrug, metabolized into more active compounds like 4-hydroxytamoxifen (4-OH-TAM) and endoxifen.[2]

  • Toremifene: Another first-generation SERM, also known as 4-chlorotamoxifen, used in the treatment of metastatic breast cancer.[7][8]

  • Ospemifene: A this compound derivative that also acts as a SERM.[4]

  • Novel Analogs: Ongoing research focuses on synthesizing novel this compound derivatives with improved efficacy and reduced side effects.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives in different breast cancer cell lines. The GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: GI50 Values of Novel this compound Derivatives in Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Compound 12 MCF-70.6[1][3]
Compound 6 MCF-70.15[9]
MDA-MB-2311.71[9]
Compound 13 MCF-70.44[9]
MDA-MB-2310.44[9]
Compound 2B MCF-71.05[10]
MDA-MB-2311.30[10]

Table 2: IC50 Values of Tamoxifen in Breast Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeReference
MCF-7 4.506 (µg/mL)24h[4]
MCF-7 10.045Not Specified[11]
MCF-7 17.2648h[12]
MCF-7 25048h[2]
MCF-7 >5072h[3]
MDA-MB-231 2230Not Specified[11]
MDA-MB-231 21.872h[3]
BT-474 16.6548h[12]
HCC 1937 4579Not Specified[11]

Signaling Pathway Diagrams

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding to DNA Co_activator Co-activators ERE->Co_activator Recruitment Transcription Gene Transcription (Proliferation, Survival) Co_activator->Transcription Activation

Caption: Canonical Estrogen Receptor Signaling Pathway in Breast Cancer Cells.

SERM_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Competitive Inhibition SERM This compound (e.g., Tamoxifen) SERM->ER Binding SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex ERE Estrogen Response Element (ERE) SERM_ER_complex->ERE Translocation & Binding to DNA Co_repressor Co-repressors ERE->Co_repressor Recruitment Transcription_Block Inhibition of Gene Transcription Co_repressor->Transcription_Block Repression MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Compound Incubate_24h_1->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate (24, 48, or 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution (5 mg/mL) Incubate_Treatment->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Remove Medium & Add DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50/GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes: Screening Triphenylethylene Derivatives using the Yeast Estrogen Screen (YES) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Yeast Estrogen Screen (YES) is a powerful and sensitive in vitro bioassay used to detect the estrogenic or anti-estrogenic activity of various compounds.[1] The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae.[1][2] These yeast cells are engineered to contain two key genetic elements: the gene for the human estrogen receptor alpha (hERα) and an expression plasmid carrying Estrogen Response Elements (EREs) that control a reporter gene, typically lacZ.[3][4]

When an estrogenic substance enters the yeast cell, it binds to the hERα. This activated receptor complex then binds to the EREs, initiating the transcription of the lacZ gene.[1][2] The resulting enzyme, β-galactosidase, is secreted into the medium and metabolizes a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG).[1][5][6] This conversion leads to a distinct color change in the medium from yellow to red or purple, which can be quantified using a spectrophotometer.[1][2][5] The intensity of the color is directly proportional to the estrogenic activity of the test compound.[2]

This assay is particularly valuable for screening triphenylethylene derivatives, a class of compounds known as Selective Estrogen Receptor Modulators (SERMs), which includes the well-known breast cancer drug Tamoxifen.[4][7] The YES assay can effectively characterize both the estrogen-like (agonistic) and estrogen-blocking (antagonistic) properties of these novel drug candidates.[1][3]

Signaling Pathway of the YES Assay

The YES assay is based on a ligand-activated transcription factor initiating a reporter gene system.

YES_Pathway cluster_cell Yeast Cell (S. cerevisiae) cluster_nucleus Nucleus cluster_medium Assay Medium Ligand This compound Derivative (Ligand) hER Human Estrogen Receptor (hERα) Ligand->hER Complex Activated Ligand-hERα Complex hER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Binds lacZ lacZ Reporter Gene ERE->lacZ Promotes Transcription bGal β-galactosidase (Enzyme) lacZ->bGal Translation CPRG_yellow CPRG Substrate (Yellow) bGal->CPRG_yellow Secreted CPRG_red Cleaved Product (Red) CPRG_yellow->CPRG_red Metabolized by Enzyme

Caption: Mechanism of the Yeast Estrogen Screen (YES) Assay.

Experimental Protocols

This section provides a detailed methodology for assessing the agonistic and antagonistic estrogenic activity of this compound derivatives.

Materials and Reagents
  • Yeast Strain: Saccharomyces cerevisiae genetically modified to express hERα and a lacZ reporter system.

  • Growth Medium: Standard yeast growth medium (e.g., YPD).

  • Assay Medium: Defined minimal medium containing the chromogenic substrate CPRG.

  • Positive Controls: 17β-estradiol (E2) for agonist assays.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) or ethanol of the highest purity.[3]

  • Test Compounds: this compound derivatives (e.g., Tamoxifen, novel analogs).

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates[1]

    • Incubator (31-34°C)[8][9]

    • Microplate spectrophotometer (plate reader)

    • Orbital shaker

    • Sterile pipette tips and reservoirs

Protocol for Agonist Activity (Estrogenic Effect)

This protocol determines if a test compound can mimic the action of estrogen.

  • Yeast Culture Preparation:

    • Inoculate the hERα yeast strain into growth medium.

    • Incubate for approximately 24 hours on an orbital shaker (e.g., 150 rpm) until the culture reaches a mid-log phase (OD600nm ≈ 1.0).[9]

  • Preparation of Assay Medium:

    • Seed the prepared yeast culture into the assay medium containing CPRG. A typical ratio is 2 mL of yeast culture per 50 mL of assay medium.[9]

  • Test Compound and Control Preparation:

    • Prepare stock solutions of the this compound derivatives and 17β-estradiol (E2) in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing. A typical screening concentration for initial tests is 1 µM.[3][7]

  • Assay Plate Setup:

    • Aliquot 10 µL of each dilution of the test compounds and controls into the wells of a 96-well plate in triplicate or quadruplicate.[6][9]

    • Include wells for the vehicle control (DMSO only) and a blank (medium only).

    • Allow the solvent to evaporate in a sterile environment.[9]

    • Add 200 µL of the yeast-seeded assay medium to each well.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 31-34°C for 18 to 52 hours.[2][8][9][10] Shorter incubation times (18h) can often be achieved with protocols that include a cell lysis step.[2][10][11]

  • Measurement and Data Analysis:

    • Measure the optical density (OD) at two wavelengths:

      • 570 nm: To quantify the red color development from CPRG cleavage.[5][10]

      • 690 nm: To measure yeast growth and turbidity.[5][8]

    • Correct the 570 nm reading for turbidity.

    • Plot the corrected absorbance against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration that produces 50% of the maximal response).

Protocol for Antagonist Activity (Anti-Estrogenic Effect)

This protocol determines if a test compound can block the action of estrogen.

  • Yeast and Compound Preparation: Follow steps 1-3 from the agonist protocol.

  • Assay Plate Setup:

    • The setup is similar to the agonist assay, but with a key difference: each well containing a test compound dilution also receives a fixed concentration of 17β-estradiol (E2).[5]

    • This fixed concentration of E2 is typically its EC50 value, which is predetermined to give a submaximal estrogenic response.

    • The plate should include controls for vehicle, E2 alone (positive control), and test compounds alone.

  • Incubation and Measurement: Follow steps 5 and 6 from the agonist protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of the E2-induced response caused by the test compound at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the E2 response).

Experimental Workflow

The following diagram outlines the key stages of the YES assay protocol.

YES_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_analysis Day 3/4: Data Acquisition & Analysis arrow arrow p1 Prepare Yeast Inoculum (24h incubation) a2 Prepare Yeast-Seeded Assay Medium p1->a2 p2 Prepare Serial Dilutions of Test Compounds & Controls a1 Aliquot Compounds/ Controls into 96-Well Plate p2->a1 a3 Add Assay Medium to Plate a1->a3 a2->a3 a4 Incubate Plate (18-52 hours) a3->a4 d1 Read Plate Absorbance (570nm & 690nm) a4->d1 d2 Correct Data for Turbidity d1->d2 d3 Generate Dose-Response Curves d2->d3 d4 Calculate EC50 / IC50 Values d3->d4

Caption: General experimental workflow for the YES assay.

Data Presentation

The results from the YES assay are typically summarized to compare the potency of different compounds. The table below presents example data for known this compound derivatives and a positive control.

CompoundAssay TypeEC50 / IC50 (nM)Relative Potency (%) vs. E2
17β-Estradiol (E2) Agonist0.53[7]100
Tamoxifen (TAM) Antagonist~500[12][13]N/A
4-Hydroxytamoxifen Antagonist~50N/A
Analog 3 (Hydroxylated) Agonist40.1[7]1.32
Analog 4 (Hydroxylated) Agonist258[7]0.20
Analog 12 (Novel SERM) Agonist>1000<0.05

Note: Data is compiled from literature for illustrative purposes.[7][12][13] Relative Potency (RP) is calculated as (EC50 of E2 / EC50 of Test Compound) x 100. N/A (Not Applicable) is used for antagonists as they do not produce a positive response.

References

Application Notes and Protocols: McMurry Cross-Coupling Reaction for Triphenylethylene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of aldehydes or ketones to form alkenes, facilitated by a low-valent titanium reagent.[1][2] This reaction is particularly valuable for the synthesis of sterically hindered and highly substituted alkenes, such as triphenylethylenes, which are core structures in many biologically active compounds.[3][4] A prominent example is Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer.[5][6][7]

The reaction proceeds in two main steps: the formation of a pinacolate (1,2-diolate) intermediate from two carbonyl moieties, followed by deoxygenation of this intermediate by the oxophilic titanium species to yield the alkene.[1][2] The low-valent titanium reagent is typically generated in situ from a titanium (III) or (IV) chloride salt, such as TiCl₃ or TiCl₄, and a strong reducing agent like lithium aluminum hydride (LiAlH₄), zinc, potassium, or a zinc-copper couple.[1][8]

This document provides detailed protocols and application notes for the McMurry cross-coupling reaction in the synthesis of triphenylethylene and its derivatives, aimed at providing researchers and drug development professionals with a practical guide for utilizing this important transformation.

Key Applications

  • Synthesis of Tamoxifen and its Analogs: The McMurry reaction is a key step in several synthetic routes to Tamoxifen and its derivatives.[5][7] This often involves the cross-coupling of a substituted benzophenone with a propiophenone derivative.[5]

  • Preparation of Tri- and Tetra-arylethylenes: This methodology is employed to synthesize a variety of tri- and tetra-arylethylene compounds, which are investigated for their potential as anticancer agents and tubulin polymerization inhibitors.[3][4]

  • Formation of Sterically Congested Alkenes: The reaction is well-suited for creating sterically hindered C=C double bonds that are challenging to synthesize using other methods like the Wittig reaction.[9][10]

Reaction Mechanism and Workflow

The general mechanism for the McMurry cross-coupling reaction involves the initial reduction of a titanium salt to a low-valent species, which then facilitates the reductive coupling of two ketone substrates to form an alkene.

McMurry_Reaction cluster_0 Reagent Preparation cluster_1 Reaction Steps cluster_2 Work-up & Purification TiClx TiCl₃ or TiCl₄ LVT Low-Valent Titanium (LVT) Species TiClx->LVT Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄, Zn, K) ReducingAgent->LVT Pinacolate Titanium Pinacolate Intermediate LVT->Pinacolate Ketone1 Ketone 1 (e.g., Benzophenone derivative) Ketone1->Pinacolate Coupling Ketone2 Ketone 2 (e.g., Propiophenone derivative) Ketone2->Pinacolate Alkene This compound Product Pinacolate->Alkene Deoxygenation Workup Aqueous Work-up & Extraction Alkene->Workup Purification Purification (Chromatography, Crystallization) Workup->Purification Isomers Separated E/Z Isomers Purification->Isomers

Caption: General workflow of the McMurry cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of a Tamoxifen Precursor Analog using TiCl₄ and LiAlH₄

This protocol is adapted from a general procedure for the synthesis of tri- and tetra-arylethylene analogs.[3]

Materials:

  • Titanium (IV) tetrachloride (TiCl₄)

  • Lithium aluminum hydride (LiAlH₄) (1.0 M solution in ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted Benzophenone (Ketone 1)

  • Substituted Propiophenone (Ketone 2)

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add TiCl₄ (9.2 mmol) to anhydrous THF (50 mL) at 0 °C.

  • Slowly add a 1.0 M solution of LiAlH₄ in ether (4.6 mL, 4.6 mmol) dropwise to the stirred solution.

  • Heat the resulting black solution at reflux for 20 minutes to generate the low-valent titanium reagent.

  • In a separate flask, dissolve the substituted benzophenone (1.8 mmol), the substituted propiophenone (1.8 mmol), and 1,8-bis(dimethylamino)naphthalene (1.8 mmol) in anhydrous THF (10 mL).

  • Add the solution of ketones and proton sponge dropwise to the refluxing low-valent titanium solution.

  • Continue refluxing for an additional 5 hours.

  • Cool the reaction mixture to room temperature and quench by slow addition of water.

  • Filter the mixture through celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to separate the E and Z isomers.

Protocol 2: General Procedure for McMurry Coupling using TiCl₄ and Zinc

This is a general procedure often used for McMurry couplings.[11]

Materials:

  • Titanium (IV) tetrachloride (TiCl₄)

  • Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone 1

  • Ketone 2

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a Schlenk tube under an argon atmosphere, suspend zinc powder in dry THF at room temperature.

  • Slowly add titanium tetrachloride via syringe while stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Prepare a solution of the two ketones in THF.

  • Add the ketone solution to the refluxing reaction mixture.

  • Continue to heat at reflux for an additional 2 hours.

  • After cooling, pour the reaction mixture into water and acidify with HCl until the dark color disappears.

  • Extract the product with dichloromethane.

  • The organic layer is then washed, dried, and concentrated, followed by purification.

Data Presentation

The success of a McMurry cross-coupling reaction is highly dependent on the substrates and reaction conditions. Below is a table summarizing representative yields for the synthesis of this compound derivatives.

Ketone 1Ketone 2Reducing SystemSolventTime (h)Yield (%)E/Z RatioReference
4-HydroxypropiophenoneChloropropionylferroceneTiCl₄ / ZnTHF216 (hydroxylated product)N/A[11]
Substituted BenzophenoneSubstituted KetoneTiCl₄ / LiAlH₄THF5VariesMixture[3]
Propiophenone4-(2-haloethoxy)benzophenoneTiCl₃ / Reducing AgentTHFVariesGoodZ-enriched[5]

Note: Yields and isomer ratios can vary significantly based on the specific substrates and reaction scale.

Signaling Pathways and Logical Relationships

The outcome of the McMurry reaction, particularly in cross-coupling scenarios, is influenced by several factors. The following diagram illustrates the logical relationships between reactants, reagents, and the resulting products.

McMurry_Logic cluster_reagents Reagents & Conditions K1 Ketone 1 Cross Cross-Coupled Product (this compound) K1->Cross Homo1 Homo-Coupled Product 1 K1->Homo1 K2 Ketone 2 K2->Cross Homo2 Homo-Coupled Product 2 K2->Homo2 LVT Low-Valent Ti Source (TiCl₃/TiCl₄ + Reductant) LVT->Cross LVT->Homo1 LVT->Homo2 Solvent Solvent (e.g., THF) Solvent->Cross Temp Temperature (Reflux) Temp->Cross

References

Application Notes and Protocols for Triphenylethylene-Based AIE Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of triphenylethylene-based materials exhibiting Aggregation-Induced Emission (AIE). The following sections detail the synthesis, characterization, and application of these versatile fluorophores, offering step-by-step protocols for their preparation and use in cellular imaging and drug delivery systems.

Introduction to this compound-Based AIEgens

This compound (TPE) and its derivatives are a prominent class of luminogens that display the unique phenomenon of Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIEgens are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This property arises from the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.[3] The facile synthesis, tunable photophysical properties, and excellent biocompatibility of TPE-based AIEgens make them ideal candidates for a wide range of applications in biomedical research and drug development.[4][5]

Synthesis of this compound-Based AIEgens

The synthesis of functionalized this compound derivatives can be achieved through various organic reactions, with the Suzuki and Wittig-Horner reactions being common methods.[6] The following is a general protocol for the synthesis of a functionalized this compound derivative via a Suzuki coupling reaction.

Protocol 2.1: Synthesis of a Functionalized this compound AIEgen via Suzuki Coupling

This protocol describes the synthesis of a this compound-carbazole derivative, a class of AIE materials known for their strong blue light emission.[7]

Materials:

  • Bromo-substituted this compound precursor

  • Carbazole-boronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Toluene, Tetrahydrofuran (THF), Ethanol, and Water (anhydrous and deoxygenated)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the bromo-substituted this compound precursor (1.0 eq) and the carbazole-boronic acid derivative (1.2 eq) in a 2:1 mixture of toluene and ethanol.

  • Degassing: Bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add the palladium catalyst (0.05 eq) and an aqueous solution of K₂CO₃ (2 M, 2.0 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of AIE Properties

A key characteristic of this compound-based materials is their AIE behavior. The following protocol outlines the steps to induce and measure the AIE properties of a synthesized compound.

Protocol 3.1: Measurement of Aggregation-Induced Emission

Materials:

  • Synthesized this compound derivative

  • "Good" solvent (e.g., Tetrahydrofuran - THF) in which the compound is highly soluble and non-emissive.

  • "Poor" solvent (e.g., Water) in which the compound is insoluble.

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument (optional, for measuring aggregate size)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the "good" solvent (e.g., 1 mM in THF).

  • Solvent-Water Mixtures: Prepare a series of solutions with varying water fractions (f_w), typically from 0% to 90%, by adding increasing amounts of the "poor" solvent (water) to the stock solution in the "good" solvent (THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the solutions with different water fractions.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the solutions. Excite the samples at their maximum absorption wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence intensity at higher water fractions confirms the AIE property.

  • Quantum Yield Measurement: The fluorescence quantum yield in the aggregated state can be determined using a standard fluorophore with a known quantum yield as a reference.

  • (Optional) DLS Measurement: Use Dynamic Light Scattering to measure the size distribution of the nano-aggregates formed in the solvent-water mixtures with high water content.

Quantitative Data of this compound-Based AIEgens

The photophysical properties of this compound derivatives can be tuned by modifying their chemical structure. The following table summarizes key quantitative data for a selection of this compound-based AIEgens.

Compound IDAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F, %) in solid stateGlass Transition Temp. (T_g, °C)Decomposition Temp. (T_d, °C)Reference
(BN)₂Bt365443-129534[2][8]
(BB)₂Bt362461-86432[2][8]
TPE-Carbazole 1-451 (film)53 (film)--[9]
TPE-Carbazole 2-481 (film)26 (film)--[9]
TPE-Acridine 1-438 (doped film)88 (doped film)--[10]
TPE-Acridine 2-445 (doped film)52 (doped film)--[10]

Applications in Cellular Imaging

The bright and stable fluorescence of this compound-based AIEgens in an aggregated state makes them excellent probes for cellular imaging. Their hydrophobic nature often facilitates their accumulation in specific cellular compartments like the mitochondria or lipid droplets.

Protocol 5.1: Live-Cell Imaging with a this compound-Based AIE Probe

This protocol provides a general guideline for staining and imaging live cells with a lipophilic this compound-based AIE probe.

Materials:

  • This compound-based AIE probe (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • Glass-bottom dishes or coverslips for cell culture

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37 °C.

  • Probe Preparation: Prepare a working solution of the AIE probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the AIE probe working solution to the cells.

  • Incubation: Incubate the cells with the AIE probe for a specific period (e.g., 15-60 minutes) in the CO₂ incubator at 37 °C. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope with the appropriate excitation and emission settings for the specific AIE probe.

Applications in Drug Delivery

This compound-based AIEgens can be incorporated into drug delivery systems to monitor drug release and biodistribution in real-time. The "turn-on" nature of their fluorescence upon aggregation or release from a quenched state provides a high signal-to-noise ratio.

Protocol 6.1: Monitoring Drug Release from AIEgen-Labeled Nanoparticles

This protocol describes how to monitor the release of a drug from nanoparticles that incorporate a this compound-based AIEgen.

Materials:

  • AIEgen-labeled drug-loaded nanoparticles

  • Release buffer (e.g., PBS at different pH values to simulate physiological and tumor environments)

  • Fluorometer

  • Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

  • Sample Preparation: Place a known amount of the AIEgen-labeled drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the dialysis bag in a known volume of the release buffer at 37 °C with gentle stirring.

  • Fluorescence Monitoring: At predetermined time intervals, withdraw a small aliquot of the release buffer and measure its fluorescence intensity using a fluorometer. The excitation and emission wavelengths should be set according to the AIEgen's properties.

  • Data Analysis: Plot the fluorescence intensity of the release buffer as a function of time. An increase in fluorescence indicates the release of the AIEgen (and presumably the drug) from the nanoparticles.

  • Drug Quantification (Optional): The concentration of the released drug can be quantified using a suitable analytical method like HPLC to correlate with the fluorescence signal.

Visualizations of Pathways and Workflows

Signaling Pathway: Detection of Peroxynitrite

This compound derivatives functionalized with a boronate ester group can act as fluorescent probes for the detection of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological conditions. The detection mechanism involves the selective oxidation of the boronate ester by peroxynitrite, leading to the release of a highly fluorescent product.[1][4]

peroxynitrite_detection TPE_Boronate This compound-Boronate (Weakly Fluorescent) Intermediate Oxidized Intermediate TPE_Boronate->Intermediate Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Intermediate TPE_Phenol This compound-Phenol (Highly Fluorescent) Intermediate->TPE_Phenol Hydrolysis

Caption: Peroxynitrite detection by a this compound-boronate probe.

Experimental Workflow: Monitoring Drug Delivery

The workflow for monitoring drug delivery using AIEgen-based nanoparticles involves several key steps, from nanoparticle formulation to in vitro/in vivo imaging and analysis.

drug_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AIEgen AIEgen Synthesis Nanoparticle Nanoparticle Assembly AIEgen->Nanoparticle Drug Drug Selection Drug->Nanoparticle Polymer Polymer/Lipid Carrier Polymer->Nanoparticle Size Size & Zeta Potential (DLS) Nanoparticle->Size Morphology Morphology (TEM/SEM) Nanoparticle->Morphology DrugLoading Drug Loading & Encapsulation Nanoparticle->DrugLoading CellUptake Cellular Uptake (Confocal) Nanoparticle->CellUptake DrugRelease Drug Release Profile Nanoparticle->DrugRelease Cytotoxicity Cytotoxicity Assay (MTT) CellUptake->Cytotoxicity DrugRelease->Cytotoxicity Biodistribution Biodistribution Imaging Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Workflow for developing and evaluating AIEgen-based drug delivery systems.

References

Troubleshooting & Optimization

overcoming E/Z isomerization in triphenylethylene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triphenylethylene Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges associated with controlling E/Z isomerization during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are E/Z isomers in the context of this compound synthesis, and why is controlling them important?

A1: E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon double bond in this compound. The 'E' isomer (entgegen, German for "opposite") has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (zusammen, German for "together") has them on the same side. Controlling this stereochemistry is critical, particularly in drug development. For example, in the case of the breast cancer drug Tamoxifen, a this compound derivative, the (Z)-isomer is a potent antiestrogen, while the (E)-isomer is estrogenic.[1] A mixture of isomers can lead to complex pharmacological profiles and may limit a drug's therapeutic efficacy.[1]

Q2: What are the primary synthetic methods for preparing triphenylethylenes?

A2: The most common methods include the McMurry reaction, the Wittig reaction and its variants, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Each method has distinct advantages and challenges concerning stereoselectivity. The McMurry reaction, which involves the reductive coupling of two ketone molecules, often yields a mixture of E/Z isomers.[3][4] The Wittig reaction offers a route to tetrasubstituted alkenes, but achieving high stereoselectivity can be challenging.[2][5][6] Suzuki coupling provides a versatile method for creating C-C bonds with potential for stereocontrol.[7][8][9][10]

Q3: Which analytical techniques are best suited for determining E/Z isomer ratios?

A3: The most definitive methods for determining the ratio of E/Z isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11] For NMR, 2D-NOESY experiments are particularly powerful for unambiguously assigning the stereochemistry. HPLC can effectively separate the isomers, and the relative peak areas can be used for quantification.[11][12] In some cases, single-crystal X-ray diffraction can provide the absolute configuration of a separated isomer.[13][14]

Q4: Is it possible to separate E/Z isomers after the synthesis is complete?

A4: Yes, separation is often possible, though it can be challenging.[13][15][16][17] Common laboratory techniques include:

  • Column Chromatography: While standard silica gel chromatography can sometimes be ineffective, variations like using silver nitrate-impregnated silica have shown success due to differential π-complex interactions.[18]

  • Preparative HPLC: Reverse-phase preparative HPLC is a highly effective, albeit more expensive, method for separating isomers with high purity.[12]

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be used to selectively crystallize one isomer from the mixture.[19]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: My McMurry reaction yields a nearly 1:1 mixture of E/Z isomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in a McMurry coupling for tetrasubstituted alkenes is inherently difficult as the reaction often leads to mixtures.[4] However, you can try the following:

  • Vary the Titanium Reagent: The specific low-valent titanium (LVT) species can influence the outcome. The classic TiCl₃/LiAlH₄ system can be compared with others like TiCl₄/Zn.[3][20]

  • Reaction Temperature and Time: The reaction proceeds in two main stages: pinacol formation and deoxygenation.[3][21] By carefully controlling the temperature (e.g., lowering it to 0°C), it's sometimes possible to isolate the pinacol intermediate, which could then be deoxygenated under different conditions to potentially favor one isomer.

  • Consider an Alternative Strategy: If stereocontrol is paramount, the McMurry reaction may not be the ideal choice. A more convergent approach using a Suzuki or Wittig reaction might offer better control from the outset.

Problem 2: My Wittig reaction for a tetrasubstituted alkene shows poor E/Z selectivity. What factors can I adjust?

Answer: The stereochemical outcome of a Wittig reaction depends on the stability of the ylide and the reaction conditions.[22]

  • Ylide Type: For unstabilized ylides (e.g., R = alkyl), the reaction is typically under kinetic control and favors the Z-alkene.[22] Stabilized ylides (e.g., R = ester, ketone) tend to favor the E-alkene.

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Performing the reaction under salt-free conditions can significantly improve the Z:E ratio.[22]

  • Schlosser Modification: For obtaining the E-alkene with high selectivity, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the E-alkene.[22]

Problem 3: I have successfully synthesized a mixture of isomers, but they are inseparable by standard silica gel chromatography. What should I do next?

Answer: This is a common challenge.[15][16][17] The workflow below outlines a decision-making process for this issue.

G Troubleshooting Isomer Separation start Inseparable E/Z Mixture (Standard Silica) prep_hplc Attempt Preparative HPLC start->prep_hplc High-resolution needed frac_cryst Try Fractional Crystallization start->frac_cryst Sufficient material available ag_silica Attempt AgNO3-Silica Chromatography start->ag_silica Alternative chromatography success Pure Isomers Separated prep_hplc->success Successful fail Separation Unsuccessful prep_hplc->fail Unsuccessful frac_cryst->success Successful frac_cryst->fail Unsuccessful ag_silica->success Successful ag_silica->fail Unsuccessful isomerize Post-synthesis Isomerization isomerize->prep_hplc Re-separate mixture fail->isomerize If one isomer is desired

Caption: Decision tree for separating challenging E/Z isomer mixtures.

If separation remains unsuccessful, consider a post-synthesis isomerization strategy. For some triphenylethylenes, particularly those with hydroxyl groups, the undesired isomer can be converted into a mixture by treatment with strong acid, which can then be re-subjected to separation.[12]

Data on Stereoselective Methods

The choice of synthetic method significantly impacts the resulting E/Z ratio. The following table summarizes outcomes from different catalytic systems.

MethodReactantsCatalyst/ReagentBase/SolventE:Z RatioReference
Suzuki Coupling (Z)-β-enamido triflate + Arylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene93:7 (Retention)[23]
Suzuki Coupling (Z)-β-enamido triflate + Arylboronic acidPd(dppf)Cl₂K₂CO₃ / Toluene29:71 (Inversion)[23]
Wittig Reaction α-heterosubstituted ketone + α-fluorophosphonium ylide--up to 96:4 [5]
McMurry Reaction Substituted BenzophenonesTiCl₄ / ZnTHFMixture (variable)[3][4][11]

Experimental Protocols & Workflows

1. General Workflow for this compound Synthesis & Analysis

The diagram below illustrates a typical experimental sequence from starting materials to final product analysis.

G General Synthesis Workflow start Starting Materials (e.g., Ketones, Halides) reaction Stereoselective Reaction (e.g., Suzuki, Wittig) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis of E/Z Ratio (NMR, HPLC) purify->analyze separate Isomer Separation (Prep-HPLC, Crystallization) analyze->separate Mixture obtained final Pure E or Z Isomer analyze->final Pure isomer obtained separate->final

Caption: A typical workflow for synthesizing and isolating this compound isomers.

2. Protocol: Stereoselective Suzuki-Miyaura Cross-Coupling for (E)-Enamides

This protocol is adapted from a method demonstrating stereoretention.[23]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the (Z)-β-enamido triflate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the Palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired product, predominantly with retained (Z) configuration.

3. Protocol: McMurry Reductive Coupling

This is a general procedure for a McMurry reaction using a TiCl₄/Zn system.[3][21]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (4.0 eq.). Cool the flask to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2.0 eq.) to anhydrous THF. The solution should turn from yellow to black.

  • Activation: Warm the mixture to room temperature and then heat at reflux for 2-3 hours to generate the active low-valent titanium species.

  • Substrate Addition: Cool the black slurry to room temperature. Add a solution of the starting ketone(s) (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Conditions: Heat the resulting mixture at reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and quench by slowly adding aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite, washing thoroughly with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography to separate the E/Z isomer mixture of the this compound product.

References

Technical Support Center: Troubleshooting Low Yields in Triphenylethylene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of triphenylethylene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My McMurry reaction for this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in the McMurry reaction for this compound synthesis can stem from several factors. A primary issue is the formation of a pinacol as a side product instead of the desired alkene.[1] This occurs when the deoxygenation of the intermediate metallopinacolate is incomplete.[1][2] The reaction is also sensitive to the quality and stoichiometry of the low-valent titanium reagent, which is typically generated in situ from titanium chlorides (TiCl₃ or TiCl₄) and a reducing agent.[3] Furthermore, the reaction requires strictly anhydrous and oxygen-free conditions, as the low-valent titanium species are highly reactive towards water and oxygen.[4]

Q2: I am observing a significant amount of a white precipitate, likely a pinacol, in my McMurry reaction. How can I promote alkene formation?

The formation of pinacol is a common side reaction in McMurry couplings and indicates that the deoxygenation of the titanium pinacolate intermediate is not proceeding to completion.[1][2] To favor the formation of the desired this compound (alkene), consider the following strategies:

  • Increase Reaction Temperature and Time: The deoxygenation step generally requires higher temperatures (reflux) and longer reaction times compared to the initial pinacol formation.[1][2] By maintaining the reflux temperature, you can drive the reaction towards the alkene product.[2]

  • Optimize the Reducing Agent: The choice and quality of the reducing agent are crucial for generating the active low-valent titanium species. Zinc powder, zinc-copper couple, lithium aluminum hydride (LiAlH₄), and alkali metals are commonly used.[3][5] The reactivity of the low-valent titanium can be influenced by the reducing agent used.

  • Ensure Anhydrous Conditions: Moisture can quench the highly reactive low-valent titanium species, leading to incomplete reaction and lower yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]

Q3: My Grignard reaction to synthesize a this compound precursor is giving a poor yield. What are the likely reasons?

Low yields in a Grignard reaction for synthesizing this compound precursors, such as a tertiary alcohol that can be dehydrated, are often due to a few key issues:

  • Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl or aryl halide, known as the Wurtz reaction.[6][7] This is more prevalent with benzylic and allylic halides.[7]

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.[6][8] Any trace of water will protonate the Grignard reagent, rendering it inactive. Oxygen can also react with the Grignard reagent to form alkoxides.[6]

  • Initiation Difficulties: The formation of the Grignard reagent can sometimes be difficult to initiate. The magnesium surface can be passivated by an oxide layer, preventing the reaction with the halide.[9]

  • Over-addition to Esters: When using an ester as a substrate, the initial ketone formed can react with a second equivalent of the Grignard reagent. If the desired product is the ketone, this over-addition will reduce the yield.

Q4: How can I minimize the Wurtz coupling side product in my Grignard synthesis?

Minimizing the formation of the Wurtz side product is crucial for maximizing the yield of your desired this compound precursor. Here are some effective strategies:

  • Slow Addition of Halide: Adding the alkyl or aryl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture, thus disfavoring the coupling reaction.[6]

  • Control the Reaction Temperature: The Wurtz reaction is often favored at higher temperatures. Maintaining a moderate reaction temperature can help to suppress this side reaction.[6]

  • Use of Appropriate Solvents: The choice of solvent can influence the outcome of the reaction. For instance, using 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress the Wurtz by-product in benzylic Grignard reactions compared to tetrahydrofuran (THF).

  • Purification: The biphenyl side product is often non-polar and can be removed from the desired alcohol product by trituration with a non-polar solvent like petroleum ether.[7][10]

Q5: What are the best practices for setting up a successful Grignard reaction to avoid low yields?

To ensure a successful Grignard reaction with a high yield, meticulous experimental technique is paramount:

  • Drying of Glassware and Solvents: All glassware must be rigorously dried, typically in an oven overnight, and assembled while hot under a stream of inert gas.[10] Anhydrous solvents, such as diethyl ether or THF, are essential.[8]

  • Activation of Magnesium: If the reaction is sluggish to start, the magnesium turnings can be activated. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface of the magnesium.[9][11] Gently crushing the magnesium with a dry stirring rod can also expose a fresh reactive surface.[10]

  • Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to its reaction with the electrophile, should be carried out under a positive pressure of an inert gas like argon or nitrogen to exclude moisture and oxygen.[4]

  • Controlled Addition: The addition of both the halide (for reagent formation) and the carbonyl compound should be done slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent side reactions.[6]

Data Presentation

Table 1: Comparison of Reducing Agents in a McMurry Coupling Reaction for Alkene Synthesis

Reducing AgentPrecursorProductYield (%)Reference
TiCl₃ / LiAlH₄BenzophenoneTetraphenylethylene~85%McMurry, J. E. et al. (1974)
TiCl₄ / ZnBenzophenoneTetraphenylethylene~87%McMurry, J. E. et al. (1983)
TiCl₃ / Li2-AdamantanoneBiadamantylidene~89%McMurry, J. E. et al. (1978)
TiCl₄ / Zn(Cu)DihydrocivetoneCivetone Dimer~70%McMurry, J. E. et al. (1983)

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Influence of Solvent on Wurtz By-product Formation in a Benzylic Grignard Reaction

SolventDesired Product Yield (%)Wurtz By-product (Relative Amount)Reference
THFNot specifiedHighEli Lilly and Company
2-MeTHFNot specifiedSuppressed by an order of magnitudeEli Lilly and Company

Experimental Protocols

Protocol 1: General Procedure for McMurry Coupling Reaction

This protocol outlines the general steps for a McMurry coupling to synthesize this compound from a substituted benzophenone.

Materials:

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (TiCl₃)

  • Reducing agent (e.g., Zinc powder, LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Substituted benzophenone

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus, oven-dried

Procedure:

  • Preparation of Low-Valent Titanium Reagent:

    • Under an inert atmosphere, add the reducing agent (e.g., zinc powder, 4-6 equivalents) to a three-necked round-bottom flask containing anhydrous THF or DME.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add TiCl₄ or TiCl₃ (2-3 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, warm the mixture to room temperature and then heat at reflux for 2-3 hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium species.[12]

  • Coupling Reaction:

    • Cool the black suspension of the low-valent titanium reagent to room temperature.

    • In a separate flask, dissolve the substituted benzophenone (1 equivalent) in anhydrous THF or DME.

    • Add the solution of the benzophenone dropwise to the stirred titanium suspension.

    • After the addition is complete, heat the reaction mixture at reflux for several hours (typically 4-16 hours) until the reaction is complete (monitored by TLC).[9][13]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water or an aqueous solution of K₂CO₃.

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the this compound.[12]

Protocol 2: General Procedure for Grignard Reaction and Dehydration to this compound

This protocol describes the synthesis of a triphenylmethanol intermediate via a Grignard reaction, followed by dehydration to the this compound.

Materials:

  • Magnesium turnings

  • Aryl bromide (e.g., Bromobenzene)

  • Substituted benzophenone

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

  • Aqueous HCl or H₂SO₄

  • Inert gas (Argon or Nitrogen)

  • Standard reaction apparatus with a dropping funnel, oven-dried

Procedure:

  • Formation of the Grignard Reagent:

    • Place magnesium turnings (1.1 equivalents) in an oven-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine if activation is needed.

    • In a dropping funnel, prepare a solution of the aryl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle refluxing of the ether.[10]

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve the substituted benzophenone (0.9 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Dehydration:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride or dilute HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triphenylmethanol.

    • To dehydrate the alcohol, dissolve the crude product in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat at reflux with a Dean-Stark trap to remove water.

    • Once the dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.

    • Purify the resulting this compound by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_McMurry_Reaction start Low Yield in McMurry Reaction check_side_product Check for Pinacol Side Product (e.g., by TLC, NMR) start->check_side_product increase_temp_time Increase Reflux Temperature and/or Time check_side_product->increase_temp_time Pinacol detected optimize_reagent Optimize Low-Valent Titanium Reagent check_side_product->optimize_reagent No significant pinacol success Improved Yield increase_temp_time->success check_reducing_agent Evaluate Reducing Agent (Zn, Zn(Cu), LiAlH4) optimize_reagent->check_reducing_agent check_ti_source Verify Quality of TiCl3 / TiCl4 optimize_reagent->check_ti_source check_conditions Review Reaction Conditions check_reducing_agent->check_conditions check_ti_source->check_conditions anhydrous_conditions Ensure Strictly Anhydrous Conditions (Oven-dried glassware, dry solvents) check_conditions->anhydrous_conditions inert_atmosphere Maintain Inert Atmosphere (Argon or Nitrogen) check_conditions->inert_atmosphere anhydrous_conditions->success inert_atmosphere->success

Caption: Troubleshooting workflow for low yields in the McMurry reaction.

Troubleshooting_Grignard_Reaction start Low Yield in Grignard Synthesis check_wurtz Analyze for Wurtz Coupling By-product (e.g., by GC-MS, NMR) start->check_wurtz slow_addition Slow Down Halide Addition check_wurtz->slow_addition Wurtz product detected check_initiation Check for Reaction Initiation Issues check_wurtz->check_initiation No significant Wurtz product control_temp Control Reaction Temperature slow_addition->control_temp change_solvent Consider Solvent Change (e.g., to 2-MeTHF) control_temp->change_solvent success Improved Yield change_solvent->success activate_mg Activate Magnesium (Iodine, Crushing) check_initiation->activate_mg Sluggish start check_anhydrous Verify Anhydrous Conditions check_initiation->check_anhydrous Initiation OK activate_mg->success dry_glassware Use Oven-Dried Glassware check_anhydrous->dry_glassware dry_solvents Use Anhydrous Solvents check_anhydrous->dry_solvents dry_glassware->success dry_solvents->success

Caption: Troubleshooting workflow for low yields in Grignard synthesis of this compound precursors.

References

Technical Support Center: Addressing Photostability Issues of Triphenylethylene Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability challenges of triphenylethylene (TPE)-based fluorophores. TPE derivatives are renowned for their unique Aggregation-Induced Emission (AIE) properties, which often confer superior photostability compared to conventional dyes. However, under demanding imaging conditions, photobleaching and other photophysical issues can still arise. This guide offers practical solutions and detailed protocols to help you optimize your experiments and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are this compound (TPE) fluorophores and why are they considered photostable?

A1: this compound (TPE) and its derivatives are a class of fluorophores that exhibit Aggregation-Induced Emission (AIE). In dilute solutions, they are typically weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative pathway for the excited state to relax. However, in an aggregated state or when their intramolecular rotation is restricted (e.g., when bound to a biological target or encapsulated in nanoparticles), these non-radiative pathways are blocked, forcing the molecule to release its energy as strong fluorescence.[1] This inherent mechanism of "lighting up" in a restricted environment contributes to their high signal-to-noise ratio and notable photostability, as the fluorophores are only highly emissive when they are in a more rigid state, which can also protect them from certain degradation pathways.[2]

Q2: What is photobleaching and what are the primary mechanisms affecting TPE fluorophores?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3] For TPE derivatives, while generally robust, photobleaching can occur through several pathways:

  • Photocyclization: Under UV or prolonged light irradiation, the ethylene core can undergo an irreversible cyclization reaction, forming a non-fluorescent or weakly fluorescent byproduct. This is a common degradation pathway for stilbene-like molecules.

  • Photoisomerization: Rotation around the central double bond (E/Z isomerization) can occur, which is a competing process to fluorescence. While this is a key part of the AIE mechanism, under high energy, it can lead to non-emissive states.[4]

  • Photo-oxidation: Like most organic fluorophores, TPEs can react with molecular oxygen, especially reactive oxygen species (ROS) generated during fluorescence excitation, leading to chemical degradation.

Q3: My TPE probe is photobleaching quickly during live-cell imaging. What are the first things I should check?

A3: Rapid photobleaching in live-cell imaging is often due to excessive light exposure or an unfavorable microenvironment. Here are the initial troubleshooting steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.[3]

  • Minimize Exposure Time: Reduce the camera exposure time or increase the scanning speed of your confocal microscope.[3]

  • Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to the longest duration that still resolves the biological process of interest.

  • Check the Local Environment: The AIE properties of TPEs are highly sensitive to their environment. Ensure the probe is properly aggregated or bound to its target. Poor binding or localization in a more fluid environment can lead to lower fluorescence and apparent photobleaching.

  • Use Antifade Reagents: Consider using a commercial or self-prepared antifade mounting medium or live-cell imaging solution containing antioxidants or oxygen scavengers.[5]

Q4: How can I chemically enhance the photostability of my TPE-based probe?

A4: Chemical modifications to the TPE core can significantly improve photostability. One documented strategy is deuteration , which involves replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds. This increased bond strength makes the molecule more resistant to photodegradation.[6] Encapsulating TPE fluorophores within nanoparticles (AIE dots) also enhances photostability by providing a protective matrix that restricts intramolecular motion and shields the fluorophore from the external environment.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of fluorescence signal during time-lapse imaging. 1. High excitation light intensity.2. Long exposure times.3. Frequent image acquisition.4. Unfavorable cellular environment (e.g., high levels of reactive oxygen species).1. Reduce laser power to the minimum necessary for a good signal-to-noise ratio.2. Use shorter exposure times and, if needed, increase camera gain.3. Increase the time interval between acquisitions.4. Use live-cell imaging media containing antioxidants (e.g., Trolox, n-propyl gallate).
Low initial fluorescence intensity. 1. The TPE probe is not in an aggregated or motion-restricted state.2. Suboptimal excitation or emission filter set.3. Incorrect probe concentration.1. Verify that the probe is targeted correctly and that the local environment promotes aggregation. For some probes, a certain concentration threshold is needed to form emissive aggregates.2. Check the excitation and emission spectra of your TPE derivative and ensure your microscope filters are optimal.3. Titrate the probe concentration to find the optimal balance between signal and background/toxicity.
High background fluorescence. 1. Excess unbound probe in the imaging medium.2. Autofluorescence from cells or medium.3. Non-specific binding of the probe.1. Wash cells thoroughly with fresh buffer or medium after incubation with the probe.2. Image in phenol red-free medium. Acquire a control image of unstained cells to assess autofluorescence levels.3. Block non-specific binding sites or modify the probe with moieties like PEG to improve solubility and reduce non-specific interactions.
Signal fades quickly under STED or other super-resolution techniques. 1. Extremely high laser power of the depletion laser in STED.2. The TPE derivative is not optimized for super-resolution imaging.1. Use the lowest possible depletion laser power that still provides the desired resolution enhancement.2. Consider using intelligent illumination schemes like DyMIN STED, which reduces overall light exposure.[7]3. Select TPE derivatives specifically designed for super-resolution, which may have optimized photophysical properties for photoswitching or withstanding high laser powers.

Quantitative Data on Photostability

Quantifying photostability is crucial for comparing different fluorophores. Key parameters include the photobleaching half-life (t₁/₂) and the photobleaching quantum yield (Φb). Below is a summary of available data for representative TPE derivatives.

Table 1: Photostability Comparison of a TPE-based AIE Probe vs. a Conventional Dye

FluorophoreTypeTargetSignal Loss (after 30 scans)Reference
2M-DPASTPE-based AIEgenLysosomes< 15%[8]
LysoTracker Red (LTR)Conventional DyeLysosomes> 95%[8]

Table 2: Fluorescence Quantum Yields of Halogen-Substituted TPE Derivatives in Solid State

CompoundFunctional GroupFluorescence Quantum Yield (Φf)Reference
FTPEFluorine58-91%[9]
ITPEIodine14-16%[9]

Note: Higher fluorescence quantum yield in the solid (aggregated) state is a hallmark of AIEgens and contributes to their bright emission.

Experimental Protocols

Protocol 1: Assessing Photostability of TPE Fluorophores in Solution

This protocol provides a standardized method to measure the photobleaching rate of a TPE fluorophore in solution under continuous illumination.

1. Materials:

  • TPE fluorophore stock solution (e.g., 1 mM in DMSO).

  • Appropriate buffer (e.g., PBS, pH 7.4).

  • Fluorometer or fluorescence microscope with time-lapse imaging capability.

  • Quartz cuvette or imaging dish.

  • Light source with controlled intensity (e.g., Xenon lamp with filters or laser).

2. Sample Preparation:

  • Prepare a working solution of the TPE fluorophore at a concentration where it forms emissive aggregates (this needs to be determined empirically, often by titrating a water-miscible solvent like THF into an aqueous buffer). A typical final concentration might be 1-10 µM.

  • Transfer the solution to a quartz cuvette for fluorometer measurements or to an imaging dish for microscopy.

  • Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

3. Measurement:

  • Place the sample in the fluorometer or on the microscope stage.

  • Set the excitation and emission wavelengths to the maxima for the TPE probe.

  • Continuously illuminate the sample with a constant, defined light intensity.

  • Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes) or until the fluorescence has significantly decreased.

  • Measure the fluorescence of the dark control at the end of the experiment to account for any thermal degradation.

4. Data Analysis:

  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

  • Plot the normalized intensity versus time.

  • Fit the decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 2: Assessing Photostability of TPE Probes in Live Cells

This protocol outlines the procedure for evaluating the photostability of a TPE probe within a cellular environment using confocal microscopy.

1. Materials:

  • Live cells cultured on glass-bottom imaging dishes.

  • TPE-based cellular probe.

  • Live-cell imaging medium (phenol red-free).

  • Confocal laser scanning microscope.

2. Cell Staining:

  • Incubate the live cells with the TPE probe at the optimal concentration and for the required duration to label the target organelle or structure.

  • Wash the cells twice with fresh, pre-warmed imaging medium to remove any unbound probe.

  • Add fresh imaging medium to the dish.

3. Image Acquisition:

  • Place the imaging dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).

  • Locate a region of interest (ROI) with well-stained cells.

  • Set the imaging parameters:

    • Laser Power: Use a fixed, relatively low laser power (e.g., 1-5% of maximum).

    • Pixel Dwell Time: Keep this constant (e.g., 1-2 µs).

    • Pinhole: Set to 1 Airy unit.

    • Detector Gain: Adjust to get a good initial signal without saturation.

  • Acquire a time-lapse series of images of the same ROI. For example, take an image every 10 seconds for 5-10 minutes. It is crucial to keep all imaging parameters constant throughout the acquisition.

4. Data Analysis:

  • Define ROIs within several stained cells (and a background region) using image analysis software (e.g., ImageJ/Fiji).

  • Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

  • Correct for background by subtracting the mean background intensity from the mean cellular intensity for each time point.

  • Normalize the corrected intensity to the intensity of the first frame (I/I₀).

  • Plot the normalized intensity versus time to generate photobleaching curves.

  • Calculate the photobleaching half-life (t₁/₂) from the curves.

Visualizations

Experimental Workflow for Photostability Assessment

Caption: A step-by-step workflow for assessing the photostability of TPE probes in live cells.

Signaling Pathway for an Enzyme-Activated TPE Probe

enzyme_activation_pathway Mechanism of an Enzyme-Activated AIE Probe probe TPE-Linker-EnzymeSubstrate (Non-fluorescent, Soluble) cleavage Enzymatic Cleavage of Substrate probe->cleavage enzyme Target Enzyme (e.g., Caspase-3 in Apoptosis) enzyme->cleavage catalyzes product TPE-Linker Residue (Insoluble) cleavage->product aggregation Self-Assembly/ Aggregation product->aggregation fluorescence Strong Fluorescence (AIE 'Turn-On') aggregation->fluorescence leads to

Caption: A signaling pathway for a TPE-based probe that detects enzyme activity via AIE.

Logical Relationship for Troubleshooting Photobleaching

troubleshooting_logic Troubleshooting Logic for TPE Photobleaching start Problem: Rapid Photobleaching q_intensity Is Excitation Intensity Minimized? start->q_intensity a_intensity Reduce Laser Power/ Use ND Filters q_intensity->a_intensity No q_exposure Is Exposure Time Minimized? q_intensity->q_exposure Yes a_intensity->q_exposure a_exposure Decrease Exposure/ Increase Scan Speed q_exposure->a_exposure No q_antifade Are Antifade Reagents Used? q_exposure->q_antifade Yes a_exposure->q_antifade a_antifade Add Antioxidants/ Oxygen Scavengers q_antifade->a_antifade No end Solution: Improved Photostability q_antifade->end Yes a_antifade->end

References

Validation & Comparative

comparing triphenylethylene with tamoxifen as a SERM

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Triphenylethylene and Tamoxifen as Selective Estrogen Receptor Modulators (SERMs)

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects.[1][2][3] This dual activity allows them to selectively mimic or block the effects of estrogen in different parts of the body.[1][2] this compound is a chemical scaffold that forms the basis for many nonsteroidal SERMs.[4][5][6]

Tamoxifen, a derivative of this compound, is the most well-known and widely prescribed SERM for the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer.[4][5][7] It acts as an antagonist in breast tissue, inhibiting the growth of cancer cells, while acting as an agonist in other tissues like bone and the uterus.[4][8][9] However, the estrogenic effect of tamoxifen on the uterus is associated with an increased risk of endometrial hyperplasia and cancer.[4][7][10] This has driven extensive research into novel this compound analogues with the goal of developing SERMs that retain the anti-breast cancer efficacy of tamoxifen but have a more favorable safety profile, particularly with neutral or antagonistic effects on the uterus.[5][11][12]

This guide provides a detailed comparison of this compound derivatives and tamoxifen, focusing on their mechanism of action, binding affinities, and effects in preclinical models, supported by experimental data and protocols.

Mechanism of Action

The biological activity of SERMs is mediated through their interaction with the two subtypes of estrogen receptors, ERα and ERβ.[2][13] Upon binding, the SERM induces a specific conformational change in the receptor. This altered receptor-ligand complex then recruits co-regulatory proteins (coactivators or corepressors) to the promoter regions of estrogen-responsive genes, which in turn modulates their transcription.[2][7]

The tissue-selective action of a SERM is determined by several factors:

  • The specific conformational change induced by the ligand.[2]

  • The ratio of ERα to ERβ in a given tissue.[13]

  • The relative expression levels of coactivators and corepressors in different cell types.[2]

In breast tissue, tamoxifen acts as an antagonist by inducing a receptor conformation that favors the recruitment of corepressors, leading to the inhibition of estrogen-dependent gene expression and a decrease in cancer cell proliferation.[4][7] Conversely, in bone, it acts as an agonist, mimicking the bone-preserving effects of estrogen.[4][7] In the endometrium, its partial agonist activity can lead to uterine tissue growth.[4][7]

Novel this compound derivatives are designed to modify these interactions to achieve a more ideal SERM profile: anti-estrogenic in the breast and uterus, but estrogenic in the bone and cardiovascular system.[10]

SERM_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Tissue-Specific Effects SERM SERM (e.g., Tamoxifen) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex Conformational Change ERE Estrogen Response Element (on DNA) SERM_ER_Complex->ERE Binds to CoReg Co-regulators (Coactivators / Corepressors) ERE->CoReg Recruits GeneTranscription Modulation of Gene Transcription CoReg->GeneTranscription Leads to Breast Breast Tissue: Antagonist Effect (Anti-cancer) GeneTranscription->Breast Uterus Uterine Tissue: Agonist Effect (Potential Risk) GeneTranscription->Uterus Bone Bone Tissue: Agonist Effect (Protective) GeneTranscription->Bone

Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Quantitative Data Comparison

The following tables summarize experimental data comparing tamoxifen with other this compound derivatives.

Table 1: Estrogen Receptor Binding Affinity

Relative binding affinity (RBA) is often determined via competitive binding assays, where the concentration of the test compound required to displace 50% of a radiolabeled ligand (like ³H-estradiol) from the receptor (IC50) is measured and compared to that of estradiol itself. A lower IC50 or a higher RBA indicates stronger binding.

CompoundReceptorIC50 (nM)Relative Binding Affinity (%) (Estradiol = 100%)Reference
Estradiol ERα~0.25100[14]
Tamoxifen ERα~1~2.1[15]
4-hydroxytamoxifen (Afimoxifene) ERα~0.23~108[14]
Endoxifen ERαHigh Affinity (up to 100x > Tamoxifen)High[7]
Nafoxidine TABS*~0.3333 (vs. Tamoxifen)[15]
H1285 ER~0.23Comparable to Estradiol[14]

*Note: TABS refers to this compound antiestrogen binding sites, which may be distinct from the classical estrogen receptor.[15][16] Tamoxifen itself is a prodrug, metabolized to more active forms like 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[7][10]

Table 2: In Vitro Efficacy in Breast and Endometrial Cancer Cell Lines

The growth inhibitory (GI50) concentration is a measure of a drug's potency in inhibiting cell proliferation by 50%. Alkaline phosphatase (AlkP) activity in Ishikawa cells is a marker for estrogenic activity in the endometrium.

CompoundCell LineAssayResultComparison to TamoxifenReference
Tamoxifen MCF-7 (ER+)ProliferationGI50 = 1.58 µM-[5]
Compound 11 MCF-7 (ER+)ProliferationGI50 = 0.89 µM~1.8x more potent[5]
Compound 12 MCF-7 (ER+)ProliferationGI50 = 0.60 µM~2.6x more potent[5][12]
Compound 6 MCF-7 (ER+)ProliferationGI50 = 0.15 µM~10x more potent[17]
Compound 13 MCF-7 (ER+)ProliferationGI50 = 0.44 µM~3.6x more potent[17]
Compound 13 MDA-MB-231 (ER-)ProliferationGI50 = 0.44 µMTamoxifen GI50 = 1.71 µM[17]
Tamoxifen Ishikawa (Endometrial)AlkP ActivityStimulates AlkP-[18]
Compound 12 Ishikawa (Endometrial)AlkP ActivityNo potential estrogenicitySafer profile[5][12]
Compound 2B Ishikawa (Endometrial)AlkP ActivityStimulates AlkP (Estrogenic)Similar risk profile[18][19]
Table 3: In Vivo Efficacy in Animal Models

Uterotrophic assays in ovariectomized rats are a standard preclinical model to assess the estrogenic (uterine weight gain) or anti-estrogenic effects of a compound.

CompoundAnimal ModelAssayResultComparison to TamoxifenReference
Tamoxifen Ovariectomized RatUterotrophicIncreased uterine wet weight-[12]
Compound 12 Ovariectomized RatUterotrophicLess increase in uterine wet weightSafer profile[5][12]
Compound 2B Ovariectomized RatUterotrophicNo increase in relative uterine wet weightSafer profile[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and tamoxifen.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[20]

Methodology:

  • Preparation of Cytosol: Uterine cytosol from immature female rats, which is rich in estrogen receptors, is prepared by homogenization in a buffer (e.g., TEDG: Tris, EDTA, dithiothreitol, glycerol).[20]

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (competitor).[20]

  • Separation: After reaching equilibrium, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This is commonly achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[20]

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the maximum [³H]-E2 binding) is determined.[20]

Binding_Assay_Workflow start Start prep Prepare Rat Uterine Cytosol (ER Source) start->prep incubate Incubate Cytosol with ³H-Estradiol and Test Compound (Competitor) prep->incubate separate Separate Bound from Unbound Ligand (e.g., using Hydroxylapatite) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Calculate IC50 Value and Relative Binding Affinity count->analyze end End analyze->end

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation Assay

This assay is used to measure the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive human breast cancer cells.[21]

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).[22][23][24]

  • Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free medium with charcoal-stripped FBS for several days to remove any estrogenic substances and synchronize the cells.[21]

  • Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells/well).[21]

  • Treatment: After allowing the cells to attach, the medium is replaced with fresh hormone-deprived medium containing various concentrations of the test compound. Controls include a vehicle control, a positive control (estradiol), and a reference antagonist (tamoxifen).

  • Incubation: The plates are incubated for a period of 6 to 7 days, with media and treatments being refreshed every 2-3 days.[21]

  • Quantification of Proliferation: Cell viability or proliferation is measured using assays such as MTT, crystal violet staining, or CyQuant assay.[25]

  • Data Analysis: Dose-response curves are generated to determine the GI50 (for antagonists) or EC50 (for agonists) values.

Proliferation_Assay_Workflow start Start culture Culture MCF-7 Cells in Hormone-Deprived Medium start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Various Concentrations of Test Compound seed->treat incubate Incubate for 6-7 Days treat->incubate quantify Measure Cell Proliferation (e.g., MTT Assay) incubate->quantify analyze Generate Dose-Response Curves and Calculate GI50 quantify->analyze end End analyze->end

Caption: Workflow for an MCF-7 Cell Proliferation Assay.
Breast Cancer Xenograft Model

This in vivo model is used to evaluate the efficacy of anti-cancer compounds on human tumors grown in immunocompromised mice.[26][27]

Methodology:

  • Host Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used to prevent rejection of the human tumor cells.[28]

  • Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted into the mice. For ER+ models, this is often done orthotopically into the mammary fat pad.[28][29] An estrogen pellet is typically co-implanted to support initial tumor growth.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using calipers.

  • Treatment: Once tumors are established, mice are randomized into treatment groups. The test compound, a vehicle control, and a positive control (e.g., tamoxifen) are administered, typically daily via oral gavage or injection.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).[28]

  • Data Analysis: Tumor growth curves for each treatment group are plotted and statistically analyzed to determine the efficacy of the test compound.

Xenograft_Workflow start Start implant Implant Human Breast Cancer Cells (e.g., MCF-7) into Immunocompromised Mice start->implant growth Allow Tumors to Grow to Palpable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Test Compound, Vehicle, and Positive Control randomize->treat monitor Monitor Tumor Volume Throughout Treatment treat->monitor analyze Analyze Tumor Growth Inhibition and Statistics monitor->analyze end End analyze->end

Caption: Workflow for a Breast Cancer Xenograft Study.

Conclusion

Tamoxifen, a foundational this compound SERM, has been instrumental in the management of ER-positive breast cancer.[5][10] However, its partial agonist activity in the uterus poses a significant long-term risk. The comparative data presented here demonstrate the progress in developing novel this compound derivatives. Compounds such as 'Compound 12' show significantly higher potency against breast cancer cells in vitro while exhibiting a markedly safer profile in preclinical uterine models.[5][12]

This research highlights the potential to fine-tune the activity of the this compound scaffold to create "ideal" SERMs. By modifying the chemical structure, it is possible to enhance anti-estrogenic activity in breast tissue while minimizing or eliminating estrogenic effects in the uterus.[11][12] These next-generation this compound-based SERMs hold the promise of more effective and safer endocrine therapies for breast cancer patients. Continued research and clinical evaluation of these promising candidates are essential for their translation into clinical practice.

References

A Comparative Analysis of Triphenylethylene and Other SERMs in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) against other classes of SERMs in the context of breast cancer cell line models. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to SERMs and Triphenylethylenes

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] In breast tissue, the antagonistic effects of SERMs are harnessed to inhibit the proliferation of ER-positive breast cancer cells.[2] Triphenylethylenes represent a major chemical class of non-steroidal SERMs, with tamoxifen being the most well-known and widely prescribed example for breast cancer treatment.[3][4] Other this compound derivatives include toremifene and ospemifene.[2][4] This guide compares the in vitro efficacy of this compound SERMs to other notable SERMs like raloxifene (a benzothiophene derivative) and fulvestrant (a pure antiestrogen and selective estrogen receptor downregulator, SERD).[1][5]

Comparative Efficacy in Breast Cancer Cell Lines

The anti-proliferative effects of various SERMs are commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values in different breast cancer cell lines. These cell lines represent various subtypes of breast cancer, with MCF-7 and T47D being ER-positive luminal A types, while MDA-MB-231 is a triple-negative (ER-negative, PR-negative, HER2-negative) basal-like type.

Data Presentation: IC50/GI50 Values of SERMs

The following tables summarize the reported IC50 and GI50 values for triphenylethylenes and other SERMs in commonly used breast cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.

SERM (this compound Class) Cell Line IC50 / GI50 (µM) Reference
TamoxifenMCF-710.045[6]
TamoxifenMCF-720.5 ± 4.0[4]
4-Hydroxytamoxifen (active metabolite)MCF-7~9.8[4]
ToremifeneMCF-718.9 ± 4.1[4]
OspemifeneMCF-7Similar to tamoxifen[4]
TamoxifenMDA-MB-23121.8[7]
TamoxifenT47DNot widely reported
SERM (Other Classes) Cell Line IC50 / GI50 (µM) Reference
RaloxifeneMCF-713.7 ± 0.3[4]
FulvestrantMCF-70.0094[5][8]
FulvestrantT47D2.168[3]
OrmeloxifeneMCF-7Lower than tamoxifen[9]
OrmeloxifeneT47DEffective cytotoxicity[9]
OrmeloxifeneMDA-MB-231Effective cytotoxicity[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization and comparison of SERMs in breast cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • SERM Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SERMs to be tested. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the SERMs for a specified period, typically 24-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the log of the SERM concentration.

Western Blot Analysis for Estrogen Receptor Alpha (ERα)

This technique is used to detect and quantify the expression levels of specific proteins, such as ERα, and to assess the effects of SERMs on their expression and signaling pathways.

  • Cell Lysis: After treatment with SERMs for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-ERα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control, such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

The differential effects of triphenylethylenes and other SERMs can be attributed to their distinct interactions with the estrogen receptor and the subsequent modulation of downstream signaling pathways.

dot

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Triphenylethylene_SERM This compound (e.g., Tamoxifen) Triphenylethylene_SERM->ER_inactive Other_SERM Other SERMs (e.g., Raloxifene) Other_SERM->ER_inactive SERD SERD (e.g., Fulvestrant) SERD->ER_inactive ER_Estrogen_Complex ERα-Estrogen Complex ER_inactive->ER_Estrogen_Complex Binding ER_TPE_Complex ERα-Triphenylethylene Complex ER_inactive->ER_TPE_Complex Binding ER_OtherSERM_Complex ERα-Other SERM Complex ER_inactive->ER_OtherSERM_Complex Binding ER_SERD_Complex ERα-SERD Complex ER_inactive->ER_SERD_Complex Binding ERE Estrogen Response Element (ERE) Gene_Transcription_Activation Gene Transcription (Proliferation) ERE->Gene_Transcription_Activation Gene_Transcription_Repression Gene Transcription (Apoptosis) ERE->Gene_Transcription_Repression Coactivators Coactivators Coactivators->ERE Binds Corepressors Corepressors Corepressors->ERE Binds ER_Degradation ERα Degradation ER_Estrogen_Complex->Coactivators ER_TPE_Complex->Corepressors ER_OtherSERM_Complex->Corepressors ER_SERD_Complex->ER_Degradation

Caption: Simplified Estrogen Receptor Signaling Pathway and SERM Intervention.

Triphenylethylenes, like tamoxifen, act as partial agonists/antagonists. In breast cancer cells, they competitively bind to ERα, inducing a conformational change that favors the recruitment of co-repressors over co-activators to the estrogen response element (ERE) on target gene promoters. This leads to the repression of estrogen-driven genes responsible for cell proliferation and can induce apoptosis.[10] In contrast, pure antagonists and SERDs like fulvestrant not only block the receptor but also promote its degradation, leading to a more complete shutdown of ER signaling.[5] The tissue-specific effects of SERMs are determined by the cellular context, including the relative expression of ERα and ERβ and the availability of various co-regulators.

Experimental Workflow for SERM Comparison

The systematic comparison of SERMs involves a multi-step process to evaluate their efficacy and mechanism of action.

dot

Experimental_Workflow Start Start Cell_Culture Breast Cancer Cell Line Culture (MCF-7, T47D, MDA-MB-231) Start->Cell_Culture SERM_Treatment Treatment with Triphenylethylenes & Other SERMs (Dose-Response) Cell_Culture->SERM_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) SERM_Treatment->Proliferation_Assay Mechanism_Studies Mechanism of Action Studies SERM_Treatment->Mechanism_Studies IC50_Determination IC50/GI50 Determination Proliferation_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Western_Blot Western Blot for ERα & Signaling Proteins Mechanism_Studies->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR) Mechanism_Studies->Gene_Expression Western_Blot->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the Comparative Evaluation of SERMs in Breast Cancer Cell Lines.

Conclusion

The in vitro data from breast cancer cell line studies demonstrate that while triphenylethylenes like tamoxifen are effective inhibitors of ER-positive cell proliferation, other classes of SERMs and SERDs, such as fulvestrant, can exhibit greater potency. The choice of SERM for further pre-clinical and clinical development depends on a variety of factors including efficacy in different breast cancer subtypes, potential for resistance development, and off-target effects. The experimental workflows and signaling pathway information provided in this guide serve as a foundational resource for researchers engaged in the comparative analysis of these important therapeutic agents.

References

A Comparative Analysis of the Biological Activities of Triphenylethylene and Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of two prominent classes of compounds: triphenylethylene and stilbene derivatives. Both scaffolds have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological effects. This document aims to offer an objective comparison of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.

Introduction to this compound and Stilbene Derivatives

This compound forms the structural core of selective estrogen receptor modulators (SERMs), most notably tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer.[1][2] These compounds can exhibit either estrogenic or antiestrogenic effects depending on the target tissue, a property that has driven the development of numerous derivatives with improved therapeutic profiles.[2]

Stilbenes, characterized by a 1,2-diphenylethylene backbone, are naturally occurring phenolic compounds found in various plants.[3] Resveratrol is the most well-known stilbene, celebrated for its antioxidant, anti-inflammatory, and cardioprotective properties.[4] The stilbene scaffold has been extensively modified to generate derivatives with enhanced bioavailability and a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4]

Comparative Analysis of Biological Activities

This section details the comparative biological activities of this compound and stilbene derivatives, with a focus on their anticancer, estrogenic/antiestrogenic, and antimicrobial properties.

Anticancer Activity

Both this compound and stilbene derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

This compound Derivatives: The anticancer activity of many this compound derivatives is primarily linked to their modulation of the estrogen receptor (ER).[5] In ER-positive breast cancer cells, compounds like tamoxifen act as antagonists, inhibiting the proliferative signals mediated by estrogen.[2] However, some derivatives have also shown ER-independent cytotoxic effects.

Stilbene Derivatives: Stilbenes exhibit anticancer activity through a multitude of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4] Their activity is often associated with the modulation of various signaling pathways, including NF-κB and MAPK.

Quantitative Comparison of Anticancer Activity:

The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for representative this compound and stilbene derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayGI50 (µM)Reference
Tamoxifen Analog (Compound 12)MCF-7Not Specified0.6[2][6]
Tamoxifen Analog (Compound 2B)MCF-7NCI 60-cell screen1.05[7][8]
Tamoxifen Analog (Compound 2B)MDA-MB-231NCI 60-cell screen1.30[7][8]

Table 2: Anticancer Activity of Stilbene Derivatives

CompoundCell LineAssayIC50 (µM)Reference
E-4-hydroxystilbeneSW480Not Specified18.6 ± 3.2[9]
E-4-hydroxystilbeneHepG2Not Specified27.6 ± 5.0[9]
E-4-hydroxy-4'-methoxystilbeneSW480Not Specified14.7 ± 2.1[9]
E-4-hydroxy-4'-methoxystilbeneHepG2Not Specified26.3 ± 3.2[9]
(E,E)-1,1'-bis[(1-p-toluoyloxy-4-vinyl)benzene]-ferroceneSW480Not Specified5.9 ± 0.1[9]
(E,E)-1,1'-bis[(1-p-toluoyloxy-4-vinyl)benzene]-ferroceneHepG2Not Specified5.1 ± 0.2[9]
Estrogenic and Antiestrogenic Activity

The modulation of estrogen receptor activity is a hallmark of this compound derivatives and has also been observed for some stilbenes.

This compound Derivatives: These compounds are classic SERMs, with their estrogenic or antiestrogenic effects being tissue-dependent.[2] This dual activity is attributed to the differential expression of ERα and ERβ, as well as co-activator and co-repressor proteins in various tissues.[7]

Stilbene Derivatives: Certain stilbene derivatives, particularly those with hydroxyl groups at the 4 and 4' positions, can exhibit estrogenic activity.[3] For instance, resveratrol can act as an estrogen receptor agonist in some cell types.[3] The estrogenic effects of stilbenes are generally weaker than those of estradiol.

Quantitative Comparison of Estrogenic Activity:

The Yeast Estrogen Screen (YES) assay is a common method to quantify the estrogenic activity of compounds. The following table presents the relative estrogenic activity of some this compound derivatives compared to a control.

Table 3: Relative Estrogenic Activity of this compound Derivatives (YES Assay)

CompoundRelative β-galactosidase Activity (fold increase vs. DMSO)Reference
Compound 412.84[7]
Compound 2A5.49[7]
Compound 2B3.32[7]
Compound 2C3.27[7]
Compound 2F6.46[7]
Antimicrobial Activity

Stilbene derivatives have been more extensively studied for their antimicrobial properties compared to triphenylethylenes.

Stilbene Derivatives: Many stilbene derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The presence and position of hydroxyl groups on the stilbene scaffold are crucial for their antimicrobial efficacy.

Quantitative Comparison of Antimicrobial Activity:

The Minimum Inhibitory Concentration (MIC) is a standard measure of the antimicrobial potency of a compound.

Table 4: Antimicrobial Activity of Stilbene Derivatives

CompoundMicroorganismMIC (µg/mL)
ResveratrolStaphylococcus aureus100-200
ResveratrolEscherichia coli>400
PterostilbeneStaphylococcus aureus12.5-50
PterostilbeneEscherichia coli50-100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MCF-7 Cell Proliferation Assay

This assay is widely used to assess the antiproliferative effects of compounds on the ER-positive MCF-7 human breast cancer cell line.[10][11]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader

Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to determine the estrogenic or antiestrogenic activity of compounds.[12][13][14]

Materials:

  • Genetically modified Saccharomyces cerevisiae strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).

  • Yeast growth medium.

  • Test compounds.

  • 17β-estradiol (positive control).

  • Tamoxifen (antiestrogenic control).

  • Chromogenic substrate for β-galactosidase (e.g., CPRG or ONPG).

  • 96-well plates.

  • Incubator.

  • Plate reader.

Protocol:

  • Prepare a fresh culture of the yeast in the appropriate growth medium.

  • In a 96-well plate, add the test compounds at various concentrations.

  • For the antiestrogenicity assay, add a fixed concentration of 17β-estradiol to the wells along with the test compounds.

  • Add the yeast culture to each well.

  • Incubate the plate at 30°C for 48-72 hours.

  • After incubation, add the chromogenic substrate to each well.

  • Incubate at 37°C until a color change is observed in the positive control wells.

  • Measure the absorbance at the appropriate wavelength.

  • The estrogenic activity is proportional to the color development. For antiestrogenic activity, a reduction in color development compared to the estradiol-only control indicates antagonism.

Uterotrophic Assay

The uterotrophic assay is an in vivo test to assess the estrogenic or antiestrogenic activity of a substance by measuring the change in uterine weight in immature or ovariectomized female rodents.[1][15][16]

Materials:

  • Immature or ovariectomized female rats or mice.

  • Test compounds.

  • Vehicle (e.g., corn oil).

  • 17β-estradiol (positive control).

  • Tamoxifen (antiestrogenic control).

  • Animal balance.

  • Dissection tools.

  • Analytical balance.

Protocol:

  • Acclimatize the animals for at least 5 days.

  • Randomly assign animals to treatment groups (vehicle control, positive control, and test compound groups).

  • Administer the test compounds and controls daily for 3-7 consecutive days via oral gavage or subcutaneous injection.

  • Record the body weight of each animal daily.

  • Approximately 24 hours after the last dose, euthanize the animals.

  • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

  • For blotted uterine weight, the uterus is gently blotted to remove luminal fluid before weighing.

  • An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A decrease in the estradiol-induced uterine weight gain indicates antiestrogenic activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20][21]

Materials:

  • Microorganism to be tested (bacterial or fungal strain).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Test compounds.

  • Standard antibiotic (positive control).

  • 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer or plate reader.

Protocol:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

  • Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Alternatively, the optical density (OD) can be measured using a plate reader to determine the inhibition of growth.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and stilbene derivatives.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Agonist TPE This compound Derivative TPE->ER Agonist/ Antagonist HSP Heat Shock Proteins ER->HSP Inactive state ER_complex ER Dimer ER->ER_complex Dimerization ERE Estrogen Response Element (ERE) ER_complex->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Biological Effects (Proliferation/Apoptosis) Gene_Transcription->Biological_Effects Coactivators Co-activators Coactivators->ER_complex Recruited by Agonist-bound ER Corepressors Co-repressors Corepressors->ER_complex Recruited by Antagonist-bound ER Stilbene_Signaling_Pathways cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stilbene Stilbene Derivative MAPKKK MAPKKK Stilbene->MAPKKK Inhibits IKK IKK Complex Stilbene->IKK Inhibits Inflammatory_Signal Inflammatory Signal (e.g., LPS) Inflammatory_Signal->MAPKKK Activates Inflammatory_Signal->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK Induces IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Inhibits nuclear translocation NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates to nucleus Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_active->Inflammatory_Genes_NFkB Induces

References

A Comparative Guide to the Selectivity and Sensitivity of Triphenylethylene Probes

Author: BenchChem Technical Support Team. Date: November 2025

Triphenylethylene (TPE) derivatives have emerged as a versatile class of fluorescent probes with significant applications in biomedical research and drug development. Their unique aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties, coupled with their structural similarity to biologically active molecules, make them powerful tools for sensing and imaging various biological targets. This guide provides a comparative evaluation of the selectivity and sensitivity of different TPE-based probes, supported by experimental data, to aid researchers in selecting the most suitable probe for their specific needs.

Performance Comparison of this compound Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its binding affinity to the target, quantum yield, molar extinction coefficient, and its ability to distinguish the target from other molecules (selectivity) at low concentrations (sensitivity). The following tables summarize the quantitative performance of various TPE-based probes targeting estrogen receptors (ER) and amyloid-beta (Aβ) aggregates.

Table 1: Performance of this compound Probes for Estrogen Receptor (ER) Alpha

Probe/CompoundTargetAssayPerformance MetricValueReference
Tamoxifen (TAM) ERαMCF-7 cell lineGrowth Inhibition (GI₅₀)>10 µM[1]
Compound 6 ERαMCF-7 cell lineGrowth Inhibition (GI₅₀)0.15 µM[1]
Compound 13 ERαMCF-7 cell lineGrowth Inhibition (GI₅₀)0.44 µM[1]
Compound 2B ERαMCF-7 cell lineGrowth Inhibition (GI₅₀)1.05 µM[2]
Compound 2F ERαYeast Estrogen ScreenRelative Estrogenic Activity6.46 (compared to DMSO)[2]
FLTX1 ERαLigand Binding AssayBinding AffinitySimilar to Tamoxifen[3]

Table 2: Performance of this compound and Other Probes for Amyloid-Beta (Aβ) Aggregates

Probe/CompoundTargetAssayPerformance MetricValueReference
OPE1²⁻ Paired Helical Filaments (PHFs)FluorimetryAmyloid Detection Factor (ADF)2.62 - 2.74[4]
OPE2⁴⁺ PHFs and Aβ plaquesFluorimetryAmyloid Detection Factor (ADF)-0.21 - 0.55[4]
Quantum Dot-PEG-BTA Aβ aggregatesN/ADetection Sensitivity4 orders of magnitude greater than Thioflavin derivatives[5]
CRISPR-Cas12a with ssDNA aptamer Aβ OligomersFluorescenceLimit of Detection47 pM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TPE probes.

Cell Viability and Growth Inhibition Assay (GI₅₀)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.

  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the TPE probe or reference compound (e.g., Tamoxifen).

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • Staining: Cell viability is assessed using reagents like MTT or PrestoBlue, which are converted into a colored or fluorescent product by metabolically active cells.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescence Binding Assay

This assay measures the binding affinity of a fluorescent probe to its target molecule.

  • Reagents: A solution of the target protein (e.g., purified ERα) and the fluorescent TPE probe are prepared in a suitable buffer.

  • Titration: The probe is titrated with increasing concentrations of the target protein, or vice versa.

  • Measurement: The fluorescence intensity or polarization of the sample is measured after each addition using a fluorometer.[7][8]

  • Data Analysis: The change in fluorescence is plotted against the concentration of the titrant. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm equation. Corrections for inner filter effects may be necessary.[9]

In Vitro and Ex Vivo Staining of Amyloid Plaques

This method is used to visualize and assess the selectivity of probes for amyloid aggregates in tissue samples.

  • Tissue Preparation: Brain sections from transgenic mouse models of Alzheimer's disease or post-mortem human brain tissue are used.

  • Staining: The tissue sections are incubated with a solution of the fluorescent probe.

  • Washing: Excess probe is washed away with buffer.

  • Imaging: The stained sections are imaged using a fluorescence microscope. Co-staining with conventional antibodies for amyloid-beta or tau can be performed to confirm the specificity of the probe.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes can aid in understanding the mechanism of action and evaluation of these probes.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds TPE_Probe This compound Probe TPE_Probe->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociates ERE Estrogen Response Element ER_Dimer->ERE Binds Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA

Figure 1: Simplified signaling pathway of the estrogen receptor, a target for this compound probes.

Experimental_Workflow cluster_synthesis Probe Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo/Ex Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of TPE Derivative Characterization Spectroscopic Characterization Synthesis->Characterization Binding_Assay Fluorescence Binding Assay (Kd) Characterization->Binding_Assay Cell_Viability Cell Viability Assay (GI50) Characterization->Cell_Viability Imaging Cellular Imaging (Selectivity) Characterization->Imaging Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Cell_Viability->Data_Analysis Tissue_Staining Ex Vivo Tissue Staining Imaging->Tissue_Staining Imaging->Data_Analysis Animal_Model Animal Model Studies Tissue_Staining->Animal_Model Animal_Model->Data_Analysis

Figure 2: General experimental workflow for evaluating this compound probes.

Conclusion

This compound-based probes offer a powerful and versatile platform for the selective and sensitive detection of various biological targets. The data presented in this guide highlights the importance of considering specific performance metrics when selecting a probe for a particular application. For instance, in the context of ER-positive breast cancer, TPE derivatives like Compound 6 and Compound 13 demonstrate significantly higher growth inhibitory potential compared to the parent compound, Tamoxifen.[1] Similarly, novel probes are being developed for amyloid-beta detection with sensitivities that far exceed traditional dyes.[5] The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to design and validate new TPE-based probes or to effectively utilize existing ones in their studies. The continued development and rigorous evaluation of these probes will undoubtedly advance our understanding of complex biological processes and contribute to the development of new diagnostic and therapeutic strategies.

References

Safety Operating Guide

Personal protective equipment for handling Triphenylethylene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Triphenylethylene

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 58-72-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is considered a hazardous chemical under the OSHA Hazard Communication Standard.[1] Adherence to the following guidelines is essential for safe laboratory practices.

Personal Protective Equipment (PPE) Summary

Effective protection against chemical exposure is achieved by using the appropriate personal protective equipment. The table below summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale & Citation
Eye & Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[3][4]To protect eyes from dust particles and potential splashes.
Skin & Body Protection Chemical-resistant gloves (e.g., disposable nitrile).[3] A lab coat or coveralls should be worn.[4][5] Closed-toe shoes are mandatory.[3]To prevent skin contact with the chemical. The selection of suitable gloves depends on the specific handling conditions and duration of use.[6]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator if engineering controls are insufficient to control dust.[3]To prevent inhalation of the powder, as this compound is a solid.[2] Engineering controls like fume hoods should be the primary method of exposure control.[3]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]To prevent accidental ingestion and cross-contamination.

Operational Plan for Safe Handling

This section provides a step-by-step procedural guide for the safe handling of this compound from preparation to post-use decontamination.

Pre-Handling Checklist & Preparation
  • Location: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are clean.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. The general procedure for a spill is to sweep up the material and place it into a suitable container for disposal.[1]

Handling Procedure
  • Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.

  • Weighing & Transfer: When weighing or transferring the powder, use techniques that minimize dust generation (e.g., using a spatula, weighing on paper within the fume hood).

  • Solution Preparation: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not breathe in the dust or vapors.[1] Do not eat, drink, or smoke while handling the chemical.[1]

Post-Handling & Decontamination
  • Cleaning: Clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, followed by lab coat, then eye protection).

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE (like gloves), weighing papers, and excess chemical, in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of the waste container through an approved hazardous waste disposal service, following all local, state, and federal regulations.[1][6] Do not dispose of this compound down the drain or in regular trash.

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood Operation B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Weigh & Transfer Chemical (Minimize Dust) C->D E Perform Experimental Work D->E F Decontaminate Work Surfaces & Equipment E->F G Collect Waste in Labeled Container F->G H Remove PPE Correctly G->H J Dispose of Waste via Approved Channels G->J I Wash Hands Thoroughly H->I I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylethylene
Reactant of Route 2
Reactant of Route 2
Triphenylethylene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.